Tubulozole

Catalog No.
S546053
CAS No.
84697-22-3
M.F
C23H23Cl2N3O4S
M. Wt
508.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tubulozole

CAS Number

84697-22-3

Product Name

Tubulozole

IUPAC Name

ethyl N-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

Molecular Formula

C23H23Cl2N3O4S

Molecular Weight

508.4 g/mol

InChI

InChI=1S/C23H23Cl2N3O4S/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25/h3-11,15,18H,2,12-14H2,1H3,(H,27,29)/t18-,23+/m0/s1

InChI Key

OGPIBXIQNMQSPY-FDDCHVKYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

ethyl (4-(2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethylthio)phenyl)carbamate, R 46846, R-46,846, tubulazole, tubulozole

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl

Isomeric SMILES

CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO[C@@](O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl

The exact mass of the compound Tubulozole HCl is 507.0786 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Dioxolanes - Supplementary Records. It belongs to the ontological category of ethyl [4-(\{[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl\}sulfanyl)phenyl]carbamate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tubulozole microtubule inhibition mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Findings

Tubulozole is identified as a synthetic tubulin polymerization inhibitor with potent antitumor activity. Its mechanism and cellular effects are documented primarily in a 2007 study on human colon cancer cells [1].

  • Microtubule Destabilization: this compound functions by inhibiting the polymerization of tubulin, thereby disrupting the formation of cellular microtubules [1]. This action classifies it as a microtubule-destabilizing agent [2] [3] [4].
  • Cell Cycle Arrest: Treatment with this compound induces irreversible G2/M phase cell cycle arrest. This is a typical response for agents that disrupt microtubule function, as they prevent proper formation of the mitotic spindle required for cell division [1].
  • Signaling Pathway Activation: The G2/M arrest triggered by this compound is mediated through the activation of specific kinase pathways. The compound induces phosphorylation and activation of ERK1/2 and Chk1 kinases [1].

The diagram below illustrates the signaling pathway through which this compound induces cell cycle arrest.

G This compound Signaling Pathway This compound This compound MicrotubuleDisruption Microtubule Disruption This compound->MicrotubuleDisruption ATR ATR Kinase MicrotubuleDisruption->ATR ERK1_2 ERK1/2 Kinase MicrotubuleDisruption->ERK1_2 Required for Chk1 Activation Chk1 Chk1 Kinase ATR->Chk1 ERK1_2->Chk1 Cdc25C Cdc25C Phosphatase Chk1->Cdc25C Phosphorylation (Inactivation) Cdc2_CyclinB Cdc2/Cyclin B Complex Cdc25C->Cdc2_CyclinB Failed Activation G2_M_Arrest G2/M Phase Arrest Cdc2_CyclinB->G2_M_Arrest Sustained Inactivation

This compound triggers G2/M arrest via ATR/ERK1/2-dependent Chk1 activation and Cdc2/Cyclin B inactivation [1]

Experimental Context and Comparative Agents

The 2007 study provides specific experimental details and compares this compound with other agents [1].

Table: Key Experimental Findings on this compound [1]

Aspect Detail
Cell Lines Tested Human cancer cell lines: COLO 205 (colon), HT 29 (colon), Hep G2 (liver), Hep 3B (liver), HL 60 (leukemia). Normal human colon epithelial (CRL) cells.
Comparative Agent Nocodazole, a known microtubule-destabilizer.
Key Finding This compound exhibited more significant cytotoxicity in cancer cells than in normal CRL cells.
Molecular Evidence Treatment induced tubulin depolymerization, visualized by immunofluorescence microscopy.
Pathway Evidence Chk1 kinase activation was shown to be dependent on prior ERK1/2 kinase activation.

Research Context and Further Directions

This compound should be understood within the broader class of microtubule-targeting agents (MTAs), which are established cancer therapeutics but face challenges like drug resistance and toxicity [5] [2] [3]. Newer strategies are exploring dual-targeting inhibitors and novel tubulin-binding sites [6] [7].

The search results indicate that detailed quantitative data (e.g., IC50 values, binding affinity) and step-by-step experimental protocols for this compound are not available in the public domain. To proceed with your research, you may need to:

  • Consult specialized databases like Reaxys or SciFinder for deeper chemical data.
  • Review patent literature for potential synthetic routes and early biological evaluations.
  • Investigate structural analogues mentioned in the literature, such as Erbulozole, which reached Phase I clinical trials [1].

References

what is tubulozole-C used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Insights

In Cancer Research

In a 2007 study on human colon cancer cells (COLO 205), researchers treated cells with Tubulozole (TUBU) to investigate its mechanism [1]. The detailed methodology and findings were:

  • Treatment Protocol: COLO 205 cells were treated with this compound at a concentration of 0.1 µM for various time periods (0–48 hours) to conduct time-course experiments [1].
  • Key Observations:
    • Microtubule Disruption: Treatment led to the formation of aberrant microtubule polymers, directly inhibiting normal microtubule dynamics [1].
    • Cell Cycle Arrest: The primary response was a potent and irreversible arrest at the G2/M phase of the cell cycle, preventing cell division [1] [2].
    • Signaling Pathway Activation: The arrest mechanism was mediated by the phosphorylation and activation of ERK1/2 and Chk1 kinases. This activation led to the subsequent inactivation of the Cdc2/Cyclin B complex, a critical driver of mitotic entry [1].

The diagram below illustrates this signaling pathway triggered by this compound-C treatment:

G TubulozoleC This compound-C MicrotubuleDisruption Microtubule Disruption TubulozoleC->MicrotubuleDisruption ERK1_2_Activation ERK1/2 Activation (Phosphorylation) MicrotubuleDisruption->ERK1_2_Activation Chk1_Activation Chk1 Activation (Phosphorylation) MicrotubuleDisruption->Chk1_Activation ERK1_2_Activation->Chk1_Activation Cdc25C_Inhibition Cdc25C Inactivation (& 14-3-3 binding) Chk1_Activation->Cdc25C_Inhibition Cdc2_CyclinB_Inactive Inactive Cdc2/Cyclin B (Tyr-15 Phosphorylation) Cdc25C_Inhibition->Cdc2_CyclinB_Inactive G2_M_Arrest G2/M Cell Cycle Arrest Cdc2_CyclinB_Inactive->G2_M_Arrest

This compound-C-induced signaling pathway leading to G2/M arrest.

In Parasitology Research

This compound-C is a key tool for understanding anthelmintic drug action and resistance [3] [4].

  • Treatment Protocol: Adult flukes were treated in vitro with this compound-C at a concentration of 1 × 10⁻⁶ M [3] [4].
  • Key Observations:
    • Morphological Damage: In Triclabendazole (TCBZ)-susceptible flukes, this compound-C caused severe disruption to the tegument (the outer protective layer) [3] [4].
    • Loss of Tubulin: Tubulin immunoreactivity was significantly diminished within the tegument, confirming the compound's effect on the parasite's cytoskeleton [3] [4].
    • Cross-Resistance: TCBZ-resistant flukes showed only minor tegumental disruption when treated with this compound-C, indicating that the two drugs share a common target and that resistance mechanisms overlap [3] [4].

Chemical and Pharmacological Profile

For researchers, the basic chemical and pharmacological data of this compound is as follows:

Property Description
Molecular Weight 508.42 g/mol [5]
Chemical Formula C₂₃H₂₃Cl₂N₃O₄S [5]
CAS Registry Number 84697-22-3 [5]
Biological Activity Orally active synthetic microtubule inhibitor [5].
In Vivo Evidence One study reported anti-tumor and anti-microtubular effects in mouse models at an oral dose of 160 mg/kg [5].

References

tubulozole stereoselective microtubule inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

Tubulozole: Core Technical Profile

The table below summarizes the key technical characteristics of this compound based on the search results.

Aspect Technical Details
Classification Stereoselective microtubule inhibitor; antimitotic agent [1] [2].
Mechanism of Action Binds to the colchicine domain of β-tubulin, inhibiting microtubule polymerization [2] [3].
Stereoselectivity This compound is the biologically active stereoisomer. This compound-T (its stereoisomer) shows no antimicrotubular or antitumoral activity, confirming action is stereospecific [2].
Primary Experimental Applications Investigated for interaction with gamma-irradiation in murine tumor models (MO4 fibrosarcomas, Lewis Lung carcinomas) to enhance radiation's antitumoral effect [2].

Experimental Insights and Workflows

While full experimental protocols are not provided, the search results outline key methodologies and findings.

In Vivo Combination Therapy Protocol

A significant finding was this compound's synergistic effect with radiation therapy. The experimental workflow used to discover this is outlined below, illustrating the logical flow from treatment to mechanistic insight.

G A Oral administration of This compound (160 mg/kg) B Wait for 6-hour pretreatment interval A->B C Gamma-irradiation (10 Gy single dose) B->C E Analyze mitotic index B->E Peak mitotic index coincides with optimal effect D Monitor tumor growth (MO4, Lewis Lung Carcinoma) C->D F Observe marked interactive effect on tumor growth inhibition D->F E->F

Experimental workflow for this compound and radiation interaction in vivo. This synergistic effect was also confirmed in a fractionated schedule (8 fractions of 2 Gy each pretreated with 80 mg/kg this compound) [2].

Binding Site Analysis

This compound is identified as a ligand of the colchicine binding domain on β-tubulin [3]. Research suggests this domain contains multiple interaction zones, and ligands like this compound may bind to an alternate or extended site rather than the exact colchicine pocket, which is crucial for understanding its mechanism and potential resistance [3].

Historical Context and Modern Relevance

It is important to note that this compound appears in the literature primarily from the late 1980s. Its study was pivotal in establishing:

  • The principle of stereoselectivity in microtubule inhibitor function [2].
  • The potential of combining microtubule inhibitors with radiotherapy to enhance anti-tumor efficacy [2].

While this compound itself may not be a current clinical candidate, the strategies it helped validate remain highly relevant. Modern drug discovery, as mentioned in one source, continues to focus on optimizing natural leads and designing new tubulin inhibitors, often using advanced techniques like virtual screening and QSAR modeling to develop compounds with improved efficacy and reduced toxicity [4] [5] [6].

Suggestions for Further Research

The search results available are limited in providing complete synthetic pathways or ultra-fine mechanistic details for this compound. To obtain more comprehensive technical data, you might consider:

  • Specialized Scientific Databases: Searching for the original full-text articles from Annals of the New York Academy of Sciences (1986) and International Journal of Radiation Oncology (1989) cited in these results.
  • Patent Literature: Exploring chemical and patent databases using "this compound" as a keyword, which may yield synthesis protocols and stereochemical specifics.

References

tubulozole effects on cytoskeleton dynamics

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Cytotoxic Effects

Tubulozole (specifically the cis isomer, this compound-C) is characterized as a synthetic inhibitor of tubulin polymerization [1] [2]. Its effects have been studied in specific cancer cell lines, with quantitative data available for human colon cancer cells (COLO 205) [2].

Cell Line / System Observed Effects Key Findings
Human Colon Cancer (COLO 205) Microtubule disruption; G2/M cell cycle arrest; Cytotoxicity [2] IC₅₀: ~0.05 µM for 48h • G2/M Arrest: >80% of cells after 24h at 0.1 µM • Key Pathway: ATR/Chk1 kinase activation, dependent on ERK1/2 signaling [2]
Human Lymphocytes Inhibition of IL-2 production; Reduced proliferation [1] Disruption of microtubules prior to activation with mitogens (e.g., PHA) drastically reduces IL-2 production [1].
Fasciola hepatica Inhibition of mitosis; Prevention of sperm formation [2] Demonstrates anti-microtubule and anti-mitotic activity in a parasitic model [2].

Relevant Experimental Approaches

While a detailed protocol for studying this compound is not available, current research on tubulin-targeting compounds uses standardized methods. The table below outlines common assays that could be applied to characterize this compound's effects, based on service offerings from a specialized contract research organization [3].

Assay Type Measurement Principle Key Metrics & Applications
Tubulin Polymerization (Absorbance) Light scattering (turbidometry) at 340nm by microtubules [3] Polymer mass over time; IC₅₀/EC₅₀ for inhibitors (e.g., vinblastine) or stabilizers (e.g., paclitaxel) [3].
Tubulin Polymerization (Fluorescence) Fluorescence enhancement of a reporter dye upon incorporation into microtubules [3] More sensitive measurement of polymerization phases (nucleation, growth, steady state); lower tubulin requirement [3].
Tubulin ELISA Sandwich ELISA with isoform-or PTM-specific antibodies [3] Quantification of total tubulin, specific β-isoforms (I-VI), or post-translational modifications (e.g., acetylation, glutamylation) [3].
Cell-Based Cytotoxicity & Cycle Analysis MTT/Trypan blue exclusion assay for cell viability; Flow cytometry for DNA content [2] Determine IC₅₀ values; quantify population distribution in cell cycle phases (e.g., G2/M arrest) [2].
Western Blot / Kinase Activity Protein level and phosphorylation status analysis [2] Investigate signaling pathways (e.g., ERK1/2, Chk1, Cdc2) and checkpoint activation in response to treatment [2].

How to Structure Further Research

For a comprehensive investigation of this compound, the following workflow integrates the above methods. The diagram below outlines the key steps from initial in vitro screening to mechanistic studies in cells.

G cluster_in_vitro In Vitro Characterization cluster_cellular Cellular & Mechanistic Studies Start Compound of Interest (e.g., this compound) PolyAssay Tubulin Polymerization Assay Start->PolyAssay Inhibitor Classified as Polymerization Inhibitor PolyAssay->Inhibitor Decreased Polymerization Stabilizer Classified as Polymerization Stabilizer PolyAssay->Stabilizer Increased Polymerization ELISA Tubulin ELISA Inhibitor->ELISA Confirm binding & effects Cytotox Cytotoxicity Assay (Determine IC₅₀) ELISA->Cytotox Proceed to cellular models CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Cytotox->CellCycle Morphology Microscopy (Cytoskeleton Morphology) Cytotox->Morphology Pathway Mechanism Investigation (Western Blot, Kinase Assays) CellCycle->Pathway e.g., G2/M Arrest detected

Based on the data from COLO 205 cells, the signaling pathway induced by this compound involves key proteins regulating the cell cycle. The diagram below maps this proposed pathway.

G cluster_primary Microtubule Disruption cluster_signaling Signaling Pathway Activation cluster_cell_cycle G2/M Checkpoint Enforcement TUB This compound Treatment MT Microtubule Destabilization TUB->MT ERK ERK1/2 Activation MT->ERK ATR ATR Kinase Activation MT->ATR Chk1 Chk1 Phosphorylation (Ser-345) ERK->Chk1 ATR->Chk1 Cdc25C Cdc25C Phosphorylation (Ser-216) & 14-3-3 Binding Chk1->Cdc25C Cdc2 Cdc2/Cyclin B Inactivation (Tyr-15-P) Cdc25C->Cdc2 Arrest G2/M Cell Cycle Arrest Cdc2->Arrest

Research Conclusions & Future Directions

The available data firmly establishes this compound as a microtubule-destabilizing agent that induces a potent G2/M cell cycle arrest in cancer cells, primarily through the ATR/Chk1 signaling pathway [2]. Its cytotoxicity is more significant in human cancer cells than in normal colon epithelial cells, suggesting a potential therapeutic window [2].

To advance the research on this compound, the following steps are critical:

  • Confirmatory In-Vitro Assays: Use the fluorescence-based tubulin polymerization assay to visually confirm and quantify its inhibitory action [3].
  • Isoform Specificity Screening: Employ tubulin ELISAs to determine if this compound has a binding preference for specific β-tubulin isotypes, which could influence its efficacy and toxicity profile [3].
  • Broader Cytotoxicity Profiling: Expand testing to a wider panel of cancer cell lines and primary cells to better understand its spectrum of activity and selectivity.

References

tubulozole molecular target identification

Author: Smolecule Technical Support Team. Date: February 2026

Tubulin as a Molecular Target

Tubulin, a protein that forms microtubules, is a clinically validated target for anticancer therapeutics [1]. Microtubules are dynamic structures critical for cell division, intracellular transport, and maintaining cell shape [2] [1]. Drugs that interfere with tubulin polymerization or depolymerization can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately, apoptotic cell death [3] [1].

The following diagram outlines the core cellular processes regulated by microtubule dynamics.

architecture Microtubules Microtubules Cell_Division Cell_Division Microtubules->Cell_Division Mitotic Spindle Formation Cell_Migration Cell_Migration Microtubules->Cell_Migration Provides Tracks & Polarity Intracellular_Transport Intracellular_Transport Microtubules->Intracellular_Transport Vesicle & Organelle Movement

Key cellular functions dependent on microtubule dynamics.

Experimental Workflow for Target Identification

The process of identifying and validating a compound like tubulozole as a tubulin inhibitor involves a multi-step approach, from initial screening to mechanistic validation. A modern strategy incorporates computational methods early in the process to improve efficiency [1].

workflow Virtual_Screening Virtual_Screening In_Vitro_Assays In_Vitro_Assays Virtual_Screening->In_Vitro_Assays Identify Top Candidates Cellular_Assays Cellular_Assays In_Vitro_Assays->Cellular_Assays Confirm Biophysical Effect In_Vivo_Validation In_Vivo_Validation Cellular_Assays->In_Vivo_Validation Evaluate Efficacy & Toxicity

A generalized workflow for identifying and validating a tubulin inhibitor.

Detailed Experimental Protocols

Virtual Screening and Molecular Docking

This computational method predicts how a small molecule, like this compound, might interact with a binding site on tubulin.

  • Objective: To identify potential tubulin inhibitors from a large compound library and predict their binding mode and affinity [1].
  • Procedure:
    • Protein Preparation: Obtain a high-resolution crystal structure of tubulin (e.g., from the Protein Data Bank). Prepare the structure by adding hydrogen atoms, assigning correct protonation states, and optimizing side-chain conformations. The colchicine binding site is a common target for destabilizing agents [1].
    • Ligand Preparation: Generate a 3D structure of the compound of interest (e.g., this compound). Apply energy minimization to correct geometry and assign appropriate charges.
    • Molecular Docking: Use software like Glide [1] to computationally "dock" the ligand into the target binding site. Generate multiple pose conformations and score them based on binding affinity.
    • Analysis: Select top-ranking compounds for further experimental validation based on docking scores, formation of key hydrogen bonds or hydrophobic interactions, and visual inspection of the poses.
Tubulin Polymerization Assay

This is a key in vitro biochemical assay to directly observe the compound's effect on microtubule assembly.

  • Objective: To determine whether the compound promotes or inhibits the polymerization of tubulin into microtubules [1].
  • Procedure:
    • Prepare a solution of purified tubulin protein in a polymerization buffer (typically containing GTP and glycerol) on ice.
    • Transfer the solution to a pre-wetted microplate or cuvette in a spectrophotometer maintained at 37°C to initiate polymerization.
    • Add the test compound (this compound) to the experimental group. Include controls: a vehicle control (e.g., DMSO) and reference inhibitors (e.g., paclitaxel as a stabilizer and colchicine as a destabilizer) [1].
    • Monitor the increase in turbidity (optical density) at 350 nm over time at 37°C. An increase in OD indicates microtubule formation.
    • Data Analysis: Compare the polymerization kinetics (lag phase, growth rate, and final plateau) of the test compound with controls. A tubulin destabilizer like this compound would be expected to show inhibited polymerization, reflected by a reduced rate and extent of turbidity increase.
Cellular Assays for Functional Validation

These assays confirm the compound's activity in a live-cell context.

  • Cell Viability Assay (e.g., MTS assay)

    • Objective: To measure the antiproliferative effect of the compound [1].
    • Procedure: Seed cancer cell lines (e.g., HeLa, HCT116) in a 96-well plate. Treat with a dose range of the compound for 48-72 hours. Add MTS reagent and measure absorbance at 490 nm to determine IC₅₀ values [1].
  • Cell Cycle Analysis by Flow Cytometry

    • Objective: To determine if the compound induces cell cycle arrest at the G2/M phase, a hallmark of microtubule disruption [1].
    • Procedure: Treat cells with the compound for 12-24 hours. Fix the cells with ethanol, then stain cellular DNA with propidium iodide (PI). Analyze the DNA content using a flow cytometer. An increase in the G2/M population indicates arrest at that phase.
  • Immunofluorescence Microscopy

    • Objective: To visually assess the disruption of the cellular microtubule network.
    • Procedure: Culture cells on glass coverslips. Treat with the compound, then fix with paraformaldehyde and permeabilize with Triton X-100. Stain microtubules with an anti-α-tubulin antibody and a fluorescent secondary antibody. Counterstain nuclei with DAPI and image using a fluorescence microscope. Microtubule destabilizers will cause a collapse of the fine, filamentous network into disorganized or depolymerized structures.

Binding Sites and Inhibitor Classes

Understanding the specific binding site on tubulin is crucial for characterizing a new inhibitor. Tubulin has multiple characterized binding sites, as shown in the table below.

Binding Site Representative Inhibitors Effect on Microtubules Clinical/Development Status
Colchicine Site Colchicine, CA-4P, VERU-111 [1] Destabilizes [1] Several in clinical trials [1]
Taxane Site Paclitaxel, Docetaxel, Epothilones [3] [4] Stabilizes [1] Clinically approved [3]
Vinca Alkaloid Site Vinblastine, Vincristine [3] [4] Destabilizes [5] Clinically approved [3]
Other Sites (e.g., Pironetin) Pironetin [4] Destabilizes [4] Research phase [4]

Future Perspectives: Dual-Targeting Inhibitors

A modern strategy to overcome drug resistance is developing dual-targeting inhibitors. These single molecules are designed to simultaneously inhibit tubulin and another cancer-related pathway, such as matrix metalloproteinases (MMPs), leading to synergistic anti-tumor effects [6] [7]. For example, a recent study reported a dual tubulin/MMPs inhibitor that disrupted the NF-κB signaling pathway and induced mitochondrial apoptosis [7].

References

tubulozole pharmacological profile and characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacological Characteristics of Tubulozole

The table below summarizes the available technical data on this compound from a 1989 in vivo study [1].

Characteristic Technical Data
Drug Class Microtubule inhibitor [1]
Primary Mechanism Binds to tubulin, disrupting microtubule dynamics [1]
Tested Models Murine MO4 fibrosarcomas & Lewis Lung carcinomas (in vivo) [1]
Effective Oral Dose 160 mg/kg (single dose); 80 mg/kg (fractionated schedule) [1]
Optimal Timing 6 hours prior to irradiation [1]
Key Combination Effect Marked interactive effect on tumor growth delay with gamma-irradiation [1]
Stereospecificity Activity is stereospecific; this compound-T (inactive stereoisomer) showed no effect [1]

Detailed Experimental Protocol

The primary cited study provides the following methodology for evaluating the combination of this compound with radiation [1]:

  • In Vivo Model: Mice bearing subcutaneous MO4 fibrosarcomas or Lewis Lung carcinomas.
  • Drug Administration: this compound was administered orally, dissolved in an appropriate vehicle.
  • Dosing Schedule:
    • For single-dose studies: 160 mg/kg was given 6 hours before a single 10 Gy dose of radiation.
    • For fractionated radiation studies: 80 mg/kg was given 6 hours before each of 8 fractions of 2 Gy.
  • Endpoint Measurement: The main outcome was tumor growth delay, measured by the time for tumors to reach a predetermined size in treated versus control groups.
  • Mechanistic Investigation: The mitotic index (a measure of cell division) in tumor tissue was analyzed at various time points after drug administration to correlate the optimal effect with the peak in mitotic arrest.

This workflow for the core experimental protocol can be visualized as follows:

G Start Implant murine tumor models (MO4 fibrosarcoma, Lewis Lung carcinoma) A Administer this compound orally (160 mg/kg single dose or 80 mg/kg fractionated) Start->A B Wait 6 hours (Coincides with peak mitotic index) A->B C Apply Gamma-Irradiation (10 Gy single dose or 8x2 Gy fractions) B->C D Monitor Tumor Growth Delay (Primary endpoint) C->D E Analyze Mitotic Index (Correlate with treatment timing) D->E

Summary and Research Context

The available data, while limited, positions this compound as a microtubule inhibitor with radiosensitizing properties. Its action is stereospecific and its effect is schedule-dependent, with maximal effect achieved when radiation is delivered during the peak of drug-induced mitotic arrest [1].

It is important to note that this information comes from a single pre-clinical study published in 1989 [1]. The absence of more recent literature or detailed pharmacological data (like pharmacokinetics, full toxicity profile, or human trial results) in the search results suggests that this compound may not have progressed far in clinical development.

References

tubulozole research literature review

Author: Smolecule Technical Support Team. Date: February 2026

Tubulozole in Current Research

Based on the search results, this compound is identified as a microtubule inhibitor and is used in experimental contexts as a control substance to study specific biological processes [1].

The table below summarizes the available information on its research applications:

Research Context Function/Role Key Finding/Use
Exploration of tubulovillous adenoma (TVA) features [1] Microtubule polymerization inhibitor Used as a positive control in experiments to disrupt microtubule-based processes in Fasciola hepatica (liver fluke).
Study of this compound-induced cell cycle arrest [2] Inducer of G2/M cell cycle arrest Caused G2/M cell cycle arrest in human colon cancer cells through ERK1/2 and Chk1 kinase activation.

Example Experimental Protocol

The search results provide a clear example of how this compound is applied in a laboratory setting to study the mechanism of action of an anti-parasitic drug [1].

G Objective Objective Parasite Culture Parasite Culture Objective->Parasite Culture Treatment Groups Treatment Groups Parasite Culture->Treatment Groups Positive Control Positive Control Treatment Groups->Positive Control  establishes expected outcome Experimental Readout Experimental Readout Positive Control->Experimental Readout  validates assay

Experimental workflow for using this compound as a positive control.

  • Objective: To investigate whether the primary mode of action of Triclabendazole (TCBZ) on the parasite Fasciola hepatica involves the disruption of microtubules [1].
  • Parasite Culture: Adult Fasciola hepatica are collected and cultured in a suitable medium, such as DMEM supplemented with specific ions, glucose, and antibiotics [1].
  • Treatment Groups: The parasites are exposed to various substances for a set period (e.g., 5 hours). The groups typically include:
    • Test Compounds: TCBZ and its active metabolites.
    • Positive Control: This compound (a known microtubule inhibitor).
    • Negative Control: A solvent like DMSO.
  • Experimental Readout: After treatment, the parasites are analyzed. The effect of This compound as a positive control is assessed through:
    • Tegumental Morphology: Using transmission electron microscopy (TEM) to observe synthetic inactivity, disruption, and autophagy in the parasite's tegument (outer layer).
    • Tubulin Immunoreactivity: Using immunohistochemistry to observe the loss of tubulin in the tegument.

References

tubulozole-C experimental protocol for microtubule studies

Author: Smolecule Technical Support Team. Date: February 2026

Known Experimental Context for Tubulozole-C

The primary source of information comes from a 1985 study that investigated the effects of this compound on microtubules in mammalian cells in vitro and in vivo [1].

The table below summarizes the key experimental contexts in which this compound-C was active:

Experimental System Observed Effect on Microtubules Functional Outcome
Interphase Cells Disintegration of microtubule structure Loss of normal subcellular organization
Mitotic Cells Direct antimitotic effect -
Transformed Cells (in vitro) Interference with microtubules Arrest of directional cell migration
Organ Culture Interference with microtubules Inhibition of malignant invasion
L1210 Leukemia (in vivo) Antimicrotubular effect More susceptible than host's normal leukocytes

A critical finding was that the cis-isomer, this compound-C (R 46 846), was active, while the trans-isomer, this compound-T (R 48 265), showed no effect on microtubules [1]. This highlights the importance of using the correct isomer.

Suggested Experimental Framework

Based on the information available and general methodologies for studying microtubules [2] [3], the following provides a framework for designing experiments with this compound-C.

Cell Culture and Treatment
  • Cell Lines: Use mammalian cell lines, such as those derived from cancers (e.g., leukemia models like L1210) [1].
  • Culture Conditions: Standard conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂) are applicable [2].
  • Compound Preparation: Dissolve this compound-C in an appropriate solvent like DMSO. A common practice is to use a stock concentration (e.g., 10-100 mM) and then dilute it in culture medium for treatment. The final DMSO concentration should be low (typically <0.1%) to avoid solvent toxicity [2].
  • Treatment Protocol: The 1985 study did not specify precise concentrations or durations. A dose-response and time-course experiment would be necessary. A suggested starting range could be 0.1 to 10 µM for 24 to 72 hours, based on typical concentrations for microtubule-targeting agents.
Assessing Microtubule Effects

The following table outlines key assays to evaluate this compound-C's impact:

Assay Category Specific Method Key Readouts
Microscopy Immunofluorescence using anti-α-tubulin antibodies [2] Microtubule network integrity, condensation, mitotic arrest.
Cell Phenotype Migration/Invasion assays (e.g., transwell) [1] Inhibition of directional migration and invasion.
Cell Cycle Analysis Flow Cytometry (Propidium Iodide staining) Accumulation of cells in the G2/M phase.
Biochemical Analysis Western Blot for tubulin or microtubule-regulatory proteins Changes in tubulin polymerization status or protein expression.

Workflow for this compound-C Microtubule Studies

The following diagram illustrates a logical workflow for a research project investigating this compound-C:

Start Start Project: This compound-C Microtubule Study PC Compound Preparation: - Confirm isomer (Cis-) - Prepare stock solution Start->PC CC Cell Culture & Treatment: - Select cell line (e.g., L1210) - Dose-response & time-course PC->CC AM Assay Microtubules: - Immunofluorescence - Cell Cycle Analysis CC->AM FA Functional Assays: - Migration/Invasion Tests - In vivo modeling AM->FA DA Data Analysis & Validation FA->DA

Important Considerations & Limitations

  • Lack of Specific Protocol Data: The core limitation is the absence of a published, step-by-step protocol for this compound-C. Key parameters like the exact half-maximal inhibitory concentration (IC50), optimal treatment duration, and potential off-target effects are not available in the searched literature [1].
  • Dose-Response is Critical: Given the age of the primary source, you must empirically determine the effective concentration range for your specific cell system.
  • Use of Stabilized Microtubules: For certain biophysical assays, taxol-stabilized microtubules are used due to their high stability, which is necessary for low-throughput experiments like optical tweezer measurements [3]. This may not reflect the dynamics of native microtubules in living cells.

Proposed Research Directions

Given the limited information, future research could focus on:

  • Dose-Response Characterization: Systematically determining the IC50 of this compound-C on various cancer cell lines.
  • Mechanistic Elucidation: Using modern techniques like optical tweezers to understand the force requirements for tubulin removal in the presence of this compound-C [3].
  • Combination Therapy: Investigating the synergy between this compound-C and other anticancer agents, a common strategy in modern oncology research [4].

References

Comprehensive Application Notes: Using Tubulozole as a Positive Control in Anthelmintic Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Tubulozole as a Microtubule-Targeting Agent

This compound represents a class of synthetic anti-microtubule compounds that have demonstrated significant potential as experimental tools in parasitology research. First identified in the 1980s, this compound exists as two distinct stereoisomers—This compound-C (cis-isomer) and This compound-T (trans-isomer)—which exhibit dramatically different biological activities [1] [2]. The cis-isomer (this compound-C) has shown potent cytotoxicity against mammalian cells through its interference with microtubule dynamics, causing disintegration of microtubule structure and function in both interphase and mitotic cells [1]. This specific mechanism of action aligns with other established microtubule-disrupting agents such as benzimidazole anthelmintics (e.g., albendazole, mebendazole) which selectively disrupt β-tubulin polymerization in helminths [3] [4] [5].

The relevance of this compound in contemporary anthelmintic research stems from its well-characterized molecular target—the microtubule network—which is a validated target for numerous commercially successful anthelmintics [6] [7]. Microtubules play essential roles in numerous cellular processes in helminths, including cell division, intracellular transport, and maintenance of cell shape, making them particularly vulnerable to chemical disruption [4] [5]. As drug resistance to existing anthelmintics continues to emerge in parasitic nematodes [6] [7], the need for well-characterized experimental controls with distinct mechanisms of action becomes increasingly important for advancing anthelmintic discovery efforts.

Table 1: Comparison of Microtubule-Disrupting Agents for Anthelmintic Research

Compound Molecular Target Effective Concentration (In Vitro) Spectrum of Activity Key Characteristics
This compound-C Microtubules Micromolar range [1] [2] Broad (including Leishmania [2]) cis-isomer with potent microtubule disruption
This compound-T Microtubules Micromolar range [2] Selective (e.g., Leishmania [2]) trans-isomer with reduced mammalian cytotoxicity
Albendazole β-tubulin [4] Varies by species [6] Broad-spectrum anthelmintic Clinical anthelmintic; resistance reported
Mebendazole β-tubulin [5] Nanomolar to micromolar [5] Broad-spectrum anthelmintic Induces mitotic arrest and apoptosis
Ricobendazole β-tubulin [3] Species-dependent [3] Primarily veterinary helminths Albendazole metabolite; improved solubility

This compound Properties and Research Relevance

Biochemical Properties and Mechanism of Action

This compound compounds exert their biological effects through direct interaction with tubulin heterodimers, preventing proper polymerization into functional microtubules [1]. This disruption leads to abnormal spindle formation during cell division, ultimately causing cell cycle arrest and, in many cases, activation of apoptotic pathways [1] [5]. The stereospecificity of this compound is particularly noteworthy—while this compound-C demonstrates potent antitumor and microtubule-disrupting activity, this compound-T was initially reported to lack these effects in mammalian systems [1]. However, subsequent research revealed that both isomers exhibit activity against protozoan parasites such as Leishmania species, suggesting that their effects may be context-dependent and vary across phylogenetic lineages [2].

The molecular basis for this compound's selectivity potentially lies in structural differences in β-tubulin across species. Research on benzimidazole resistance in Caenorhabditis elegans has identified specific residues in β-tubulin that determine drug binding affinity [4]. Similarly, this compound isomers may interact with distinct regions of the tubulin dimer, explaining their differential effects on various organisms. This specificity makes this compound particularly valuable for mechanistic studies aimed at understanding anthelmintic resistance mediated by tubulin mutations, which is a growing concern in parasitic nematodes of both humans and livestock [6] [7].

Advantages as a Research Tool

This compound offers several distinct advantages as a positive control in anthelmintic screening platforms. First, its well-defined mechanism of action allows researchers to directly compare novel compounds against a established microtubule-disrupting agent. Second, the differential activity between isomers provides an inherent control for structure-activity relationships, helping researchers distinguish specific microtubule-targeting effects from non-specific cytotoxicity [1] [2]. Third, this compound's activity against a range of parasites, including the protozoan Leishmania [2], suggests potential broad-spectrum anti-parasitic properties that could extend to helminths.

Furthermore, the crystal structure of tubulin with various inhibitors has been well-characterized, enabling computational docking studies to predict interactions between this compound and tubulin from target species. This structural information is invaluable for interpreting results from resistance mapping experiments and understanding how tubulin mutations might confer cross-resistance between different chemical classes of microtubule inhibitors.

Validated Experimental Protocols

In Vitro Anthelmintic Assays

Parasite Motility and Viability Assessment:

  • Parasite source: Adult or larval stage helminths (e.g., Haemonchus contortus, Caenorhabditis elegans) are collected and maintained in appropriate physiological buffers. Parasites can be obtained from in vivo infections or from maintained laboratory cultures [8] [9].

  • Drug preparation: Prepare stock solutions of this compound-C and this compound-T in DMSO at concentrations of 10-100 mM. Store at -20°C protected from light. Prepare working concentrations in appropriate assay buffers immediately before use, ensuring final DMSO concentration does not exceed 1% (v/v) [1] [2].

  • Exposure protocol:

    • Distribute parasites into multi-well plates (10-20 parasites/well for large helminths, ≥100 for small nematodes like C. elegans)
    • Add this compound compounds across a concentration range (recommended: 0.1-100 μM) with appropriate vehicle controls
    • Incubate at appropriate temperature for the target species (e.g., 37°C for mammalian parasites, 25°C for C. elegans) for 24-72 hours
    • Include reference controls (albendazole, mebendazole) at established effective concentrations
  • Assessment endpoints:

    • Motility scoring: Record paralysis every 24 hours using standardized scoring systems [8]
    • Viability assessment: Use morphological criteria or vital dyes (e.g., propidium iodide) to distinguish live vs. dead parasites
    • Developmental effects: For larval stages, monitor developmental progression or growth inhibition

Microtubule Disruption Visualization:

  • Fixation: Collect drug-treated parasites and fix in paraformaldehyde (4% in PBS) for 4-24 hours depending on parasite size

  • Immunostaining:

    • Permeabilize with Triton X-100 (0.1-0.5% in PBS)
    • Block with BSA (3-5% in PBS)
    • Incubate with anti-α-tubulin primary antibody (1:100-1:1000 dilution)
    • Incubate with fluorophore-conjugated secondary antibody (1:200-1:1000 dilution)
    • Counterstain with DAPI for nuclear visualization
  • Imaging and analysis: Visualize using confocal microscopy; quantify microtubule organization and spindle abnormalities in dividing cells [1] [5]

In Vivo Applications and Considerations

While this compound has been primarily studied in vitro, its potential as a positive control extends to in vivo anthelmintic screening models:

  • Animal models: Infected rodents (mice, rats) or livestock (sheep, cattle) can be used depending on the parasite species

  • Dosing formulation: For oral administration, this compound can be suspended in appropriate vehicles (e.g., 0.5% methylcellulose). For injection, prepare solutions in physiologically-compatible solvents

  • Dosage range: Based on antitumor studies [1], initial in vivo testing could employ this compound-C at 10-100 mg/kg, with adjustment based on efficacy and toxicity observations

  • Assessment parameters:

    • Fecal egg count reduction: Monitor parasite egg output pre- and post-treatment
    • Adult worm burden: Recover and count parasites from target tissues at necropsy
    • Histopathological examination: Assess tissue damage and inflammatory responses at infection sites

Table 2: Protocol Summary for this compound Application in Anthelmintic Assays

Assay Type Recommended this compound Concentrations Exposure Time Key Assessment Parameters Comparison Controls
In vitro motility 1-50 μM 24-72 hours Paralysis time, death time [8] Albendazole (0.1-10 μM), Mebendazole (0.1-10 μM)
Microtubule disruption 5-50 μM 2-24 hours Spindle abnormalities, tubulin polymerization [1] Nocodazole (1-10 μM)
Larval development 0.1-10 μM 48-96 hours Developmental arrest, morphological defects Levamisole (1-100 μM)
In vivo efficacy 10-100 mg/kg Single or multiple doses (3-5 days) Worm burden reduction, fecal egg count Vehicle, commercial anthelmintics

G cluster_1 Experimental Setup cluster_2 In Vitro Assessment cluster_3 In Vivo Assessment (Optional) cluster_4 Data Analysis & Validation Start Start: Anthelmintic Screening with this compound Control A1 Prepare this compound Stocks (10-100 mM in DMSO) Start->A1 A2 Select Parasite Model (C. elegans, H. contortus, etc.) A1->A2 A3 Include Reference Controls (Albendazole, Mebendazole) A2->A3 B1 Dose-Response Treatment (0.1-100 μM this compound) A3->B1 B2 Incubate (24-72 hours) at Species-Specific Temperature B1->B2 B3 Assess Motility & Viability (Paralysis, Death Scoring) B2->B3 B4 Evaluate Microtubule Disruption (Immunofluorescence) B3->B4 D1 Quantitative Analysis (EC50, Statistical Testing) B3->D1 Primary Data C1 Formulate for Administration (Oral, Injectable) B4->C1 D3 Validate Mechanism (Microtubule Disruption Confirmation) B4->D3 Mechanistic Confirmation C2 Treat Infected Animals (10-100 mg/kg) C1->C2 C3 Monitor Efficacy Metrics (Fecal Egg Count, Worm Burden) C2->C3 C3->D1 C3->D1 Efficacy Data D2 Compare to Reference Controls D1->D2 D2->D3

Diagram 1: Experimental workflow for implementing this compound as a positive control in anthelmintic screening assays. The diagram outlines key steps from experimental setup through data analysis and validation.

Data Interpretation and Experimental Validation

Quantitative Analysis of this compound Effects

When using this compound as a positive control, researchers should establish quantitative benchmarks for expected performance across different parasite models. For microtubule-disrupting agents, the most informative parameters include:

  • EC₅₀ values for motility inhibition: The concentration causing 50% reduction in parasite motility after 24-72 hours of exposure
  • Microtubule disruption index: A semi-quantitative scoring system (0-4) for assessing the severity of microtubule network abnormalities in immunostained samples
  • Developmental arrest concentration: The lowest concentration causing complete cessation of larval development or maturation

These parameters should be consistent with the known potency of this compound relative to clinical anthelmintics. For instance, this compound-C would be expected to demonstrate greater potency than this compound-T based on previous studies in mammalian and protozoan systems [1] [2]. Additionally, the time-dependent nature of microtubule disruption should be considered, with earlier time points potentially revealing more subtle phenotypes that precede overt paralysis or death.

Validation of Mechanism-Based Activity

To confirm that observed effects are specifically due to microtubule disruption, researchers should implement orthogonal validation approaches:

  • Genetic validation:

    • Utilize β-tubulin mutant strains of C. elegans (e.g., ben-1 null mutants) [4]
    • Compare this compound sensitivity between wild-type and mutant strains
    • Assess whether resistance patterns align with those observed for benzimidazoles
  • Biochemical validation:

    • Perform in vitro tubulin polymerization assays with parasite-derived tubulin
    • Compare inhibition potency between this compound isomers and clinical standards
    • Conduct competition binding studies to determine if this compound binds to the benzimidazole site on β-tubulin
  • Phenotypic validation:

    • Document characteristic microtubule disruption phenotypes (mitotic arrest, spindle defects) [1] [5]
    • Compare phenotypic profiles between this compound and reference microtubule inhibitors
    • Monitor reversibility of effects after drug washout to distinguish static from dynamic microtubule inhibition
Troubleshooting and Technical Considerations

Several technical considerations are essential for reliable implementation of this compound controls:

  • Stability in solution: this compound isomers may have different stability profiles; prepare fresh solutions regularly and verify stability under assay conditions
  • Species-specific sensitivity: Different helminth species may show varying sensitivity to this compound; conduct preliminary range-finding experiments
  • Solvent effects: Ensure DMSO concentrations are consistent across treatments and do not exceed levels that cause non-specific effects (typically ≤1%)
  • Phenotypic scoring consistency: Establish standardized scoring criteria and train multiple researchers to minimize inter-observer variability

Researchers should also consider that some anthelmintics require both direct parasite targeting and host immune components for full efficacy in vivo [9]. Therefore, compounds showing modest effects in vitro may still demonstrate significant efficacy in animal models, and vice versa.

Limitations and Future Directions

While this compound offers valuable properties as a positive control in anthelmintic research, several limitations warrant consideration. Most significantly, the commercial availability of this compound isomers may be limited compared to established anthelmintics, potentially restricting widespread adoption. Additionally, the comprehensive anthelmintic activity profile of this compound against diverse helminth species remains less characterized than clinical anthelmintics, requiring researchers to establish species-specific baseline data for their particular models.

The stereospecific activity of this compound isomers presents both an advantage and a challenge. While the differential effects provide built-in structure-activity relationship controls, the potential for isomer interconversion under certain conditions must be considered in experimental design and data interpretation. Furthermore, the mechanistic relationship between this compound and benzimidazole binding sites on β-tubulin deserves further elucidation, as this information would help position this compound within the broader landscape of microtubule-targeting anthelmintics.

Future applications of this compound in anthelmintic research may include:

  • High-content screening platforms that quantify subtle microtubule disruption phenotypes using automated imaging and machine learning algorithms [9]
  • Combination therapy studies evaluating potential synergies between this compound and anthelmintics with different mechanisms of action
  • Resistance mechanism studies exploring potential cross-resistance between this compound and clinical benzimidazoles in field isolates of parasitic nematodes

As anthelmintic discovery evolves to incorporate more sophisticated screening technologies and mechanism-based approaches [6] [9], well-characterized control compounds like this compound will remain essential tools for validating experimental systems and interpreting results from novel compound screening.

References

Tubulozole-C Treatment in Fasciola hepatica Ultrastructure Studies: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tubulozole-C as a Microtubule Inhibitor in F. hepatica Research

This compound-C represents a significant stereoselective microtubule inhibitor that has proven instrumental in advancing our understanding of cytoskeletal dynamics in parasitic helminths, particularly the liver fluke Fasciola hepatica. This experimental compound has enabled researchers to investigate the fundamental role of microtubules in maintaining tegumental integrity and cellular organization in this medically and economically important parasite. The application of this compound-C in ultrastructural studies has provided critical insights into the mechanism of action of benzimidazole anthelmintics and has contributed substantially to our understanding of drug resistance mechanisms in parasitic flatworms.

The significance of this compound-C in F. hepatica research extends beyond basic biology to practical therapeutic applications. Studies comparing the effects of this compound-C with triclabendazole—the primary anthelmintic used against F. hepatica—have revealed that both compounds share the same target molecule, making this compound-C an invaluable experimental tool for investigating the molecular basis of triclabendazole action and resistance [1]. This research has taken on increased importance with the emergence and spread of triclabendazole-resistant fluke populations worldwide, threatening both animal and human health.

Quantitative Analysis of this compound-C-Induced Ultrastructural Changes

Concentration-Dependent Effects on Tegumental Architecture

This compound-C exerts profound effects on the F. hepatica tegument in a concentration and time-dependent manner. At the experimental concentration of 1×10⁻⁶ M, this compound-C induces severe disruption to the tegumental syncytium that constitutes the interface between the fluke and its host environment [2] [3]. The quantitative progression of these ultrastructural alterations is summarized in Table 1, which delineates the specific changes observed across different cellular compartments and their temporal progression.

Table 1: Temporal Progression of Ultrastructural Changes in F. hepatica Following this compound-C Treatment (1×10⁻⁶ M)

Time Post-Treatment Tegumental Syncytium Tegumental Cells Vitelline Cells
Early Phase (0-6 h) Initial accumulations of T1 secretory bodies at both apex and base GER cisternae become swollen and disrupted Beginning of altered cell population dynamics
Mid Phase (6-12 h) Increased convolution and blebbing of apical membrane Golgi complexes disperse to cell periphery Nurse cell cytoplasm fragments
Late Phase (>12 h) Sloughing of tegumental syncytium Golgi complexes gradually disappear from cytoplasm Shell globule clusters become loosely packed

The dramatic effects of this compound-C on the fluke's tegument are characterized by initial accumulations of T1 secretory bodies both at the tegumental apex and base, suggesting profound disruption of vesicular transport mechanisms [2]. This is followed in later time periods by the complete sloughing of the tegumental syncytium, representing the most severe manifestation of this compound-induced damage [2]. In the underlying tegumental cells, the granular endoplasmic reticulum (GER) cisternae become swollen and disrupted, progressively concentrating around the nucleus, while the Golgi complexes disperse to the periphery of the cells and gradually disappear from the cytoplasm [3].

Comparative Effects of this compound-C and Colchicine on Cellular Structures

The impact of this compound-C extends beyond the tegument to the vitelline follicles, which play crucial roles in egg formation and shell production. Following treatment with this compound-C, the cell population in the vitelline follicles is markedly altered, with an abnormally large proportion of stem cells and relatively few intermediate type 1 cells [2]. The nurse cell cytoplasm becomes fragmented and loses contact with the vitelline cells, while the shell globule clusters within the intermediate type 2 and mature cells become loosely packed [2] [3]. In mature vitelline cells, 'yolk' globules and glycogen deposits become fewer than normal, and lipid droplets are observed [3].

Table 2: Comparative Effects of Microtubule Inhibitors on F. hepatica Ultrastructure

Cellular Component This compound-C (1×10⁻⁶ M) Colchicine (1×10⁻³ M)
Tegumental Apical Membrane Becomes convoluted and blebbed Becomes increasingly convoluted and blebbed
Secretory Bodies Accumulations at both apex and base Accumulations mainly in basal region
Golgi Complexes Dispersed to periphery, then disappear Remain active for up to 12 hours
Tegumental Integrity Complete sloughing of syncytium Progressive thinning but maintained
Vitelline Follicles Severe disruption of all cell types Moderate disruption of cell populations

When compared to colchicine, another microtubule inhibitor tested at 1×10⁻³ M, this compound-C demonstrates more severe effects on fluke ultrastructure despite being used at a 1000-fold lower concentration [2]. This enhanced potency highlights the remarkable efficacy of this compound-C as a microtubule-disrupting agent in F. hepatica. The differential effects of these two inhibitors on cellular architecture are summarized in Table 2, providing a comparative framework for understanding their distinct mechanisms of action.

Detailed Experimental Protocols for this compound-C Ultrastructural Studies

In Vitro Drug Exposure and Tissue Processing Protocol

The following protocol details the standardized methodology for investigating the ultrastructural effects of this compound-C on F. hepatica, adapted from established procedures in the literature [2] [1]:

  • Fluke Collection and Maintenance: Collect adult F. hepatica from bile ducts of experimentally infected hosts within 2-4 hours of slaughter. Maintain flukes in warm (37°C) hepatobiliary medium supplemented with antibiotics (penicillin 100 IU/mL, streptomycin 100 µg/mL) during transport to the laboratory.
  • In Vitro Drug Exposure: Prepare this compound-C stock solution in DMSO at 10⁻² M concentration. Dilute to final working concentration of 1×10⁻⁶ M in complete hepatobiliary medium. Incubate intact flukes or tissue slices in drug-containing medium at 37°C under microaerophilic conditions for time periods ranging from 3 to 24 hours. Include control flukes incubated in medium with equivalent DMSO concentration without drug.
  • Tissue Fixation for Electron Microscopy: Following incubation, immediately fix tissue samples in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4) for 4 hours at 4°C. Post-fix in 1% osmium tetroxide in the same buffer for 1.5 hours at 4°C.
  • Dehydration and Embedding: Dehydrate through graded ethanol series (50%, 70%, 90%, 100%) followed by propylene oxide. Infiltrate with epon-araldite resin mixture and polymerize at 60°C for 48 hours.
  • Sectioning and Staining: Prepare ultrathin sections (60-90 nm) using a diamond knife ultramicrotome. Mount on copper grids and stain with uranyl acetate and lead citrate.
  • Transmission Electron Microscopy: Examine sections using TEM operated at 60-80 kV. Capture micrographs systematically to ensure comprehensive documentation of all tissue regions.
Tubulin Immunocytochemistry Protocol

To complement ultrastructural observations and directly visualize tubulin distribution, the following immunocytochemistry protocol has been developed [1]:

  • Section Preparation: Collect semithin sections (0.5-1.0 µm) from epon-araldite embedded samples and mount on gelatin-coated glass slides.
  • Etching and Permeabilization: Treat sections with saturated sodium ethoxide for 15-30 minutes to partially remove resin. Follow with rinses in absolute ethanol and descending ethanol series to distilled water.
  • Antigen Retrieval: Incubate sections with 0.01 M citrate buffer (pH 6.0) at 95-100°C for 10-15 minutes. Cool slowly to room temperature.
  • Immunolabeling: Block nonspecific sites with 2% normal goat serum in PBS for 30 minutes. Incubate with primary anti-tubulin antibody (monoclonal anti-α-tubulin recommended) at appropriate dilution in humid chamber for 2 hours at room temperature or overnight at 4°C.
  • Detection and Visualization: After PBS washes, apply appropriate secondary antibody conjugated to colloidal gold (10-15 nm particles) for 1 hour at room temperature. Silver enhance gold signal if necessary for light microscopy. Counterstain lightly with toluidine blue for light microscopy or leave unstained for electron microscopy.
  • Controls and Validation: Include negative controls omitting primary antibody and positive controls using known tubulin-rich tissues processed in parallel.

Implications for Drug Resistance and Therapeutic Applications

Cross-Resistance with Triclabendazole

A critical finding from this compound-C studies concerns its cross-resistance profile with triclabendazole (TCBZ), the frontline anthelmintic for F. hepatica control. Research has demonstrated that this compound-C and TCBZ share the same target molecule, and TCBZ-resistant flukes are also cross-resistant to this compound-C [1]. This discovery has profound implications for understanding drug resistance mechanisms in this parasite.

In TCBZ-susceptible flukes, this compound-C causes severe disruption within the tegument, accompanied by diminished tubulin immunoreactivity within the tegumental syncytium following treatment [1]. In contrast, this compound-C causes only minor disruption of the tegument in TCBZ-resistant F. hepatica and does not significantly alter the pattern of tubulin immunostaining within the tegumental syncytium [1]. This differential response provides a valuable experimental tool for identifying and characterizing resistant fluke populations.

Potential Significance for Benzimidazole Therapy

The ultrastructural changes induced by this compound-C provide important insights into the cellular mechanisms underlying benzimidazole anthelmintic efficacy and resistance. Microtubules play crucial roles in numerous cellular processes in F. hepatica, including:

  • Secretory pathway organization and function
  • Membrane trafficking and turnover
  • Cell division and differentiation processes
  • Cytoskeletal integrity and structural maintenance

Disruption of these fundamental cellular processes through microtubule inhibition represents a key mechanism of anthelmintic action. The demonstrated effects of this compound-C on Golgi complex integrity and secretory body distribution highlight the importance of microtubule-dependent transport mechanisms in maintaining tegumental function [2] [3]. The tegument represents not only the primary interface with the host but also a critical site of nutrient absorption and immune interaction, making its structural and functional integrity essential to fluke survival.

Experimental Workflow and Technical Visualization

The experimental approach for investigating this compound-C effects on F. hepatica ultrastructure involves multiple integrated methodologies that provide complementary data. The workflow encompasses drug exposure, ultrastructural analysis, and immunocytochemical validation to comprehensively characterize drug-induced changes.

G Experimental Workflow for this compound-C Ultrastructure Studies cluster_preparation Sample Preparation cluster_treatment Drug Treatment cluster_processing Tissue Processing cluster_analysis Microscopy & Analysis FlukeCollection Fluke Collection from Bile Ducts MediumPreparation Medium Preparation Hepatobiliary + Antibiotics FlukeCollection->MediumPreparation  Within 2-4 hours DrugPreparation This compound-C Stock 1×10⁻² M in DMSO MediumPreparation->DrugPreparation  Sterile Conditions ControlFlukes Control Flukes DMSO Only MediumPreparation->ControlFlukes  Equivalent DMSO WorkingSolution Working Solution 1×10⁻⁶ M in Medium DrugPreparation->WorkingSolution  Dilution Factor: 10⁴ InVitroIncubation In Vitro Incubation 37°C, 3-24 hours WorkingSolution->InVitroIncubation  Experimental Group ChemicalFixation Chemical Fixation Glutaraldehyde + OsO₄ InVitroIncubation->ChemicalFixation  Immediate Processing ControlFlukes->ChemicalFixation  Parallel Processing Dehydration Dehydration Graded Ethanol Series ChemicalFixation->Dehydration  4°C, 4 hours Embedding Resin Embedding Epon-Araldite Dehydration->Embedding  Propylene Oxide Sectioning Ultrathin Sectioning 60-90 nm Embedding->Sectioning  Polymerization 48h TEM Transmission Electron Microscopy Sectioning->TEM  Copper Grids Immunocytochemistry Tubulin Immunocytochemistry Sectioning->Immunocytochemistry  Gelatin-Coated Slides DataInterpretation Data Interpretation & Comparison TEM->DataInterpretation  Ultrastructural Analysis Immunocytochemistry->DataInterpretation  Tubulin Distribution

Conclusion and Research Applications

The application of this compound-C in F. hepatica ultrastructure studies has yielded fundamental insights into microtubule function in parasitic flatworms and provided valuable information about the cellular mechanisms of benzimidazole anthelmintics. The detailed protocols and quantitative data presented in these application notes provide researchers with robust methodologies for investigating drug-induced ultrastructural changes in helminth parasites.

The demonstrated cross-resistance between this compound-C and triclabendazole highlights the utility of this compound-C as an experimental tool for investigating resistance mechanisms in F. hepatica [1]. Future research directions should focus on elucidating the precise molecular interactions between this compound-C and its tubulin target in F. hepatica, which may inform the development of novel anthelmintics with activity against drug-resistant fluke populations.

References

preparing tubulozole solutions for laboratory use

Author: Smolecule Technical Support Team. Date: February 2026

Tubulozole: Background and Formulation Strategy

This compound is a synthetic antifungal agent that functions as a microtubule-destabilizing agent. It belongs to a class of compounds that target the colchicine binding domain of β-tubulin [1].

A primary challenge in formulating this compound is its likely low water solubility, a common property among similar antifungal agents. The following table summarizes the formulation principle, which can be adapted for this compound based on strategies used for comparable drugs [2] [3].

Formulation Aspect Considerations for this compound
Core Challenge Low aqueous solubility of active ingredient (inferred from similar compounds) [2] [3].
Proposed Strategy Use of a mixed solvent system [2].
Solvent System Blend of a water-immiscible solvent (to dissolve the drug) and a water-miscible solvent (to enhance solubility and stabilize the mixture) [2].
Example Solvents Water-immiscible: 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, n-butyl acetate, methyl isobutyl ketone. Water-miscible: methanol, 1-propanol, propylene glycol monomethyl ether [2].
Alternative Approach For a more advanced delivery system, nanoemulsions can be considered. These use surfactants and energy to create very small droplet dispersions in water, which can improve stability and bioavailability [3].

Proposed Experimental Workflow for Solution Preparation

Based on the general formulation strategy, the following workflow outlines the key steps for preparing a this compound solution. You will need to optimize concentrations, solvent ratios, and methods based on experimental results.

The following diagram maps out the logical workflow for developing and preparing a this compound laboratory solution.

Start Start: this compound Formulation Step1 Solubility Screening in various solvents Start->Step1 Step2 Select Solvent Blend (Water-immiscible + Water-miscible) Step1->Step2 Step3 Add Surfactant/Emulsifier (e.g., Tween 80) Step2->Step3 Step4 Create Concentrate Step3->Step4 Step5 Dilute with Aqueous Phase (e.g., Buffer) Step4->Step5 Step6 Characterize Formulation (Drop size, PDI, Stability) Step5->Step6 End Final Solution Ready for Laboratory Use Step6->End

Critical Considerations for Laboratory Use

When developing and using this compound solutions in the lab, keep these points in mind:

  • Safety and Handling: There is no specific safety data for this compound in the search results. You must treat it as a potentially hazardous chemical. Consult its Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
  • Solvent Selection: The final choice of solvents should be guided not only by solubility but also by their toxicity and compatibility with your biological assay system. For example, high concentrations of organic solvents can be toxic to cells or interfere with assays.
  • Characterization is Key: After preparation, characterize your solution. If forming an emulsion, measure the polydispersity index (PDI); a PDI below 0.7 is generally indicative of a stable, monodisperse system [3]. Monitor the solution for precipitation over time to assess its stability.

Research and Adaptation Tips

To move forward with your work, I suggest the following:

  • Consult Specialized Databases: Search for the exact chemical and physical properties of this compound (e.g., CAS number, log P, melting point) in databases like PubChem, SciFinder, or Reaxys. This data is crucial for rational solvent selection.
  • Review Related Formulations: Deeply analyze patents and papers on related β-tubulin inhibitors (e.g., benzimidazoles, colchicine analogs) for specific emulsifiers, stabilizers, and concentration ranges that can be tested for this compound [2] [1].
  • Start Small: Begin with small-scale experiments to test different solvent blends and surfactants. A Design of Experiments (DoE) approach can be efficient for optimizing multiple variables simultaneously.

References

Experimental Protocol for Tubulin Polymerization Assays

Author: Smolecule Technical Support Team. Date: February 2026

This section details the core methodology for assessing compound effects on tubulin, applicable to inhibitors like tubulozole.

Assay Principle

Tubulin polymerization can be monitored by measuring the increase in light scattering or fluorescence as microtubules form. Inhibitors like this compound disrupt this process, leading to a decrease in the rate and total amount of polymer formed [1].

Key Materials
  • Purified Tubulin: Porcine brain tubulin (e.g., Cytoskeleton Inc. Cat. # T240) or cancer cell-derived tubulin (e.g., from HeLa or MCF-7 cells) [1].
  • Test Compound: this compound. A stock solution is typically prepared in DMSO, with a final DMSO concentration not exceeding 1-2% (v/v) in the assay.
  • Controls:
    • Negative Control: DMSO vehicle alone.
    • Positive Control for Inhibition: Nocodazole (microtubule-destabilizer) or Combretastatin A-4 (CA-4) [2] [3].
    • Positive Control for Stabilization: Paclitaxel (Taxol) [1].
  • Assay Buffer: Typically PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with 1 mM GTP. Glycerol may be added to promote polymerization in some protocols [1].
Detailed Workflow: Absorbance-Based Assay

This classic method measures turbidity at 340 nm [1].

  • Preparation: Pre-warm the assay buffer and tubulin protein on ice. Pre-warm the spectrophotometer or plate reader to 37°C.
  • Reaction Setup: In a cuvette or 96-well plate, mix the following components to a final volume of 100 µL:
    • Assay Buffer (including 1 mM GTP)
    • Test compound (e.g., this compound) or control vehicle.
    • Purified tubulin (final concentration 2-3 mg/mL).
  • Kinetic Measurement: Immediately transfer the plate to a pre-warmed (37°C) reader and record the absorbance at 340 nm every minute for 60-90 minutes.
  • Data Analysis: Plot absorbance vs. time to generate polymerization curves. Analyze the lag phase, growth rate (Vmax), and final polymer mass.

The workflow for this assay is outlined below.

TubulinAssayWorkflow cluster_setup Reaction Setup Details Start Prepare assay buffer and tubulin on ice PreWarm Pre-warm reader to 37°C Start->PreWarm Setup Reaction Setup Measure Kinetic Measurement Setup->Measure B1 Add assay buffer + 1 mM GTP Setup->B1 Analyze Data Analysis Measure->Analyze PreWarm->Setup B2 Add test compound (this compound) or control B3 Initiate reaction by adding tubulin

Alternative Workflow: Fluorescence-Based Assay

This method uses a fluorophore that incorporates into microtubules, offering higher sensitivity [1].

  • Preparation: Steps are identical to the absorbance-based assay.
  • Reaction Setup: The setup is similar, but the reaction mixture includes a fluorescent reporter (e.g., from Cytoskeleton Inc. Cat. # BK006P). The final reaction volume is typically 50 µL.
  • Kinetic Measurement: Monitor fluorescence (e.g., Ex/Em = 360/420 nm) kinetically at 37°C for 60-90 minutes.
  • Data Analysis: Analyze the fluorescence polymerization curves as described above.

Quantitative Data and Analysis

The following table compares the effects of different types of microtubule-targeting agents, providing a reference for interpreting this compound assay results.

Table 1: Comparison of Microtubule-Targeting Agents in Polymerization Assays

Compound Mechanism / Target Site Effect on Polymerization Exemplary IC₅₀ / EC₅₀ Cellular Phenotype
This compound Inhibitor; binds β-tubulin [2] Depolymerization Information Missing G₂/M phase arrest [2]
Paclitaxel (Taxol) Stabilizer; taxane site [1] Enhanced polymerization 1 µM [1] Mitotic arrest [4]
Vinblastine Destabilizer; vinca site [4] Depolymerization 0.6 µM [1] Mitotic arrest [4]
Nocodazole Destabilizer; colchicine site [5] Depolymerization Information Missing Mitotic arrest [5]
Combretastatin A-4 Destabilizer; colchicine site [3] Depolymerization 0.37 - 0.69 µM (tubulin assay) [3] G₂/M phase arrest [4]
Compound 4 (Pyrrole Deriv.) Destabilizer; colchicine site [3] Depolymerization 0.19 µM (tubulin assay) [3] G₂/M phase arrest [3]

Mechanistic Insights & Downstream Analysis

This compound-induced microtubule disruption triggers a specific cellular signaling cascade. The pathway below integrates known this compound effects with established G2/M checkpoint regulation [2].

TubulozolePathway TUB This compound-TUB MicrotubuleDisruption Microtubule Disruption TUB->MicrotubuleDisruption ERK ERK1/2 Activation MicrotubuleDisruption->ERK ATR ATR Activation MicrotubuleDisruption->ATR Chk1 Chk1 Phosphorylation (Ser-345) ERK->Chk1 ATR->Chk1 Cdc25c Cdc25c Inactivation (Phospho-Ser-216) + 14-3-3 Binding Chk1->Cdc25c phosphorylates Cdc2 Cdc2/Cyclin B1 Inactivation (Phospho-Tyr-15) Cdc25c->Cdc2 fails to activate Arrest G₂/M Phase Arrest Cdc2->Arrest

Critical Technical Notes

  • Tubulin Source: The choice of tubulin (e.g., neuronal vs. cancer cell line-derived) can influence inhibitor sensitivity and assay results [1].
  • DMSO Concentration: Maintain consistent, low concentrations of DMSO across all samples to avoid solvent-induced effects on tubulin polymerization.
  • Data Interpretation: A compound that induces G2/M arrest is not necessarily a direct tubulin inhibitor. Follow-up experiments, such as immunofluorescence to visualize microtubule network integrity or competitive binding assays with labeled colchicine [3], are essential to confirm direct target engagement.
  • This compound Specificity: Note that the cytotoxic and microtubule-destabilizing effects are specific to the cis-isomer (this compound-C), while the trans-isomer (this compound-T) is inactive [6] [2].

The field of microtubule research continues to advance, with novel inhibitors being discovered [7] [8] [3]. The protocols and references provided here will allow you to robustly characterize the effects of this compound and similar compounds.

References

Why is Tubulozole Poorly Soluble, and Why Does It Matter?

Author: Smolecule Technical Support Team. Date: February 2026

Tubulozole is a tubulin-binding agent with antifungal and potential anticancer activity [1]. Its low water solubility is a common challenge, as it falls into Biopharmaceutics Classification System (BCS) Class II, meaning it has high permeability but low solubility [2] [3].

For BCS Class II drugs, the rate-limiting step for absorption is drug release from the dosage form and its dissolution in gastrointestinal fluids [4]. Therefore, improving solubility and dissolution rate is crucial to achieving the desired therapeutic concentration in the bloodstream and eliciting a pharmacological response [4].

Techniques for Solubility Enhancement of this compound

The table below summarizes established techniques that can be investigated to improve the solubility of this compound.

Technique Category Specific Method Key Principle Considerations for this compound
Physical Modification [4] [5] Nanosuspension Reduces particle size to 200-600 nm, vastly increasing surface area for dissolution [5]. Suitable for drugs insoluble in both water and oils. Requires stabilizers (surfactants) to prevent aggregation [5].
Chemical Modification [5] Salt Formation Increases dissolution rate by forming a more soluble salt form of the parent compound (e.g., sodium or potassium salts of weak acids) [5]. The salt form must be stable and not precipitate in the gastrointestinal environment [5].
Carrier Systems [2] [6] Cyclodextrin Complexation Cyclodextrins form water-soluble inclusion complexes, encapsulating the drug molecule in their hydrophobic cavity [6]. Derivatives like 2-HP-β-CD and 6-O-Maltosyl-β-CD offer high solubility and lower toxicity compared to native β-CD [6].
Carrier Systems [2] Solid Dispersion Dispersion of a drug in an inert hydrophilic polymer matrix (e.g., PVP, PEG) to improve wettability and dissolution [5]. Can create intimate mixtures (eutectic, solid solution). Stability and potential crystallization of the drug in the matrix need monitoring [5].
Carrier Systems [7] Nanoemulsion Uses a mixture of oil, surfactant, and co-surfactant to solubilize the drug in fine oil droplets (< 0.5 microns) [7]. Provides greater stability, wettability, and can reduce the required dose of the active ingredient [7].
Micellar Solubilization [6] Surfactants Surfactants form micelles above a critical concentration, and the drug can be incorporated into their hydrophobic core [6]. Non-ionic surfactants like Pluronic F-127 have shown effective solubilization for similar triazole drugs [6].

The following workflow can help guide the selection of an appropriate technique:

Start Start: Poorly Soluble This compound Q1 Is a solid dosage form required? Start->Q1 Q2 Is a liquid dosage form required? Q1->Q2 No A1 Solid Dispersions (e.g., with PVP, PEG) Q1->A1 Yes A3 Nanosuspension (Stabilized with surfactants) Q1->A3 Yes Q3 Consider chemical stability of drug? Q2->Q3 No A4 Nanoemulsion (Oil/Surfactant/Water system) Q2->A4 Yes A5 Micellar Solubilization (e.g., Pluronic F-127) Q2->A5 Yes A2 Cyclodextrin Complexation (e.g., 2-HP-β-CD) Q3->A2 High stability needed A6 Salt Formation Q3->A6 Suitable ionizable groups


Experimental Protocol: Cyclodextrin Complexation

This is a detailed methodology for preparing a this compound-cyclodextrin inclusion complex using the co-precipitate method, which is effective for enhancing the solubility of similar antifungal triazoles [6] [5].

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with 2-Hydroxypropyl-β-Cyclodextrin (2-HP-β-CD).

Materials:

  • This compound (as the active drug)
  • 2-Hydroxypropyl-β-Cyclodextrin (2-HP-β-CD) or 6-O-Maltosyl-β-CD [6]
  • Ethanol and Distilled Water
  • Magnetic stirrer
  • Beakers
  • Lyophilizer (freeze-dryer) or oven for drying

Procedure:

  • Prepare Solutions: Dissolve this compound in a minimal quantity of ethanol. Separately, dissolve a calculated molar ratio (e.g., 1:1) of 2-HP-β-CD in distilled water [5].
  • Mix Solutions: Combine the drug and cyclodextrin solutions in a beaker. Stir the mixture continuously at room temperature for 1-2 hours to facilitate complex formation [5].
  • Evaporate Solvent: Remove the solvent by evaporation using a rotary evaporator or by leaving the solution in a fume hood until a solid mass is obtained.
  • Dry the Complex: Further dry the resultant solid mass in a desiccator or an oven at a low temperature (e.g., 40°C) to remove residual solvent.
  • Pulverize and Store: Pulverize the dried mass using a mortar and pestle. Pass the powder through a sieve (e.g., #80 mesh) to obtain a uniform particle size. Store the final inclusion complex in a desiccator [5].

Evaluation:

  • Phase Solubility Studies: Prepare aqueous solutions of 2-HP-β-CD at varying concentrations. Add an excess of this compound to each vial. Shake the vials continuously until equilibrium is reached. Filter the solutions and analyze the drug content using a validated UV or HPLC method. Plot the phase-solubility diagram to confirm complex formation and determine the stability constant [6].

Troubleshooting Common Issues

  • Problem: Low Complexation Efficiency

    • Cause: Incorrect molar ratio of drug to cyclodextrin or insufficient stirring time.
    • Solution: Screen different molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2). Ensure adequate stirring time to reach equilibrium [6].
  • Problem: Precipitation of Drug in Final Solution

    • Cause: The complex may be unstable at the storage temperature or pH, or the solubility limit has been exceeded.
    • Solution: Ensure the formulation is within the solubility capacity of the cyclodextrin. Check the pH of the solution, as it can influence the stability of the complex [6].
  • Problem: High Toxicity of Formulation

    • Cause: Some native cyclodextrins (like β-CD) are known to have nephrotoxicity.
    • Solution: Use modified cyclodextrins like 2-HP-β-CD or 6-O-Maltosyl-β-CD, which have demonstrated higher aqueous solubility and lower toxicity in pharmaceutical applications [6].

Key Takeaways

  • The tubulin-binding function of this compound is critical, so any solubilization technique must not interfere with its biological activity.
  • Techniques like cyclodextrin complexation and nanonization are particularly promising as they have been successfully applied to similar antitubulin agents (e.g., Tetrazole derivatives) [8] and antifungals [6].
  • A systematic experimental approach, starting with phase solubility studies, is essential for optimizing the formulation.

References

Technical Support Center: Microtubule-Targeting Compound Optimization

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides a structured approach to troubleshoot and optimize experiments involving microtubule-targeting compounds.

Troubleshooting Guide: Common Experimental Issues

Problem: Inconsistent or No Observed Phenotype

  • Potential Cause: Incorrect or sub-optimal compound concentration.
  • Solution:
    • Perform a Dose-Response Curve: Treat cells with a wide range of concentrations (e.g., 1 nM to 100 µM) for a standardized time.
    • Quantify Readouts: Use high-content imaging to measure objective endpoints like mitotic index, microtubule polymer mass, or cell viability.
    • Determine EC₅₀: Calculate the half-maximal effective concentration from your dose-response data to find the optimal working range.

Problem: High Toxicity or Non-Specific Effects

  • Potential Cause: Concentration is too high, leading to off-target effects.
  • Solution:
    • Compare Viability and Phenotype: Run a parallel cell viability assay (e.g., MTT, ATP-based) alongside your phenotypic assay.
    • Identify Selective Index: Find a concentration window where the desired phenotype (e.g., mitotic arrest) is achieved with minimal cell death.

Problem: Phenotype is Cell Line-Dependent

  • Potential Cause: Differential expression of drug transporters, tubulin isotypes, or metabolizing enzymes [1].
  • Solution:
    • Validate in Multiple Models: Always test your compound in several relevant cell lines.
    • Use a Positive Control: Include a well-characterized microtubule drug (e.g., nocodazole for destabilization, paclitaxel for stabilization) as a benchmark in each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a new microtubule-targeting compound?

  • A: Without prior data, a broad-range dose-response experiment is essential. Start with a 10,000-fold range (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) and narrow it down in subsequent experiments. Always refer to any existing literature on structurally similar compounds.

Q2: How long should I treat cells to see a effect on microtubules?

  • A: Treatment time depends on the compound's mechanism and the cell cycle duration of your model. For compounds affecting mitotic spindle assembly, effects can often be seen within 2-8 hours. For changes to the interphase microtubule network, longer treatments (16-24 hours) may be necessary.

Q3: My microtubules appear unchanged. What could be wrong?

  • A: Consider these steps:
    • Verify Compound Activity: Ensure the compound is stored correctly and hasn't degraded.
    • Check Your Assay: Confirm that your fixation and immunofluorescence protocols for tubulin are working correctly with a positive control.
    • Mechanism of Action: The compound might have a subtle effect not visible by standard microscopy. Consider using more sensitive assays like FRAP (Fluorescence Recovery After Photobleaching) or the AFM method described in search results to monitor microtubule dynamics [2].

Experimental Protocol: Dose-Response Analysis

This protocol outlines how to systematically determine the optimal working concentration for a microtubule-targeting compound.

1. Sample Preparation

  • Plate cells in a 96-well plate at a standardized density.
  • Allow cells to adhere for 24 hours.

2. Compound Treatment

  • Prepare a serial dilution of your compound in the appropriate solvent (e.g., DMSO). Ensure the final solvent concentration is consistent and non-toxic across all wells (typically ≤0.1%).
  • Treat cells with the compound dilution series. Include a negative control (solvent only) and a positive control (e.g., 100 nM nocodazole).

3. Fixation and Staining

  • After the desired treatment time (e.g., 16 hours), fix cells with pre-warmed 4% formaldehyde for 15 minutes.
  • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
  • Block with 1% BSA for 30 minutes.
  • Stain for microtubules (anti-α-tubulin antibody, green), DNA (e.g., DAPI, blue), and if possible, a marker for mitosis (e.g., anti-phospho-Histone H3, red).

4. Image Acquisition and Analysis

  • Acquire images using a high-content or confocal microscope.
  • Quantify the following:
    • Mitotic Index: (% of phospho-Histone H3 positive cells).
    • Microtubule Organization: Use image analysis software to classify phenotypes (e.g., normal interphase, mitotic arrest, depolymerized).
    • Cell Viability: Measure total cell count per well or use a concurrent viability stain.

5. Data Analysis

  • Plot the quantified readouts (e.g., Mitotic Index) against the log of the compound concentration.
  • Fit a sigmoidal dose-response curve to determine the EC₉₀ (effective concentration for 90% of maximal response).

Quantitative Data Summary

Once you have collected your experimental data, you can structure it clearly for comparison. Below is a template table.

Table 1: Example Dose-Response Data for [Compound Name] in HeLa Cells

Concentration (nM) Mitotic Index (%) Microtubule Phenotype Score (1-5) Cell Viability (%) Notes
1 5 1 98 No effect
10 25 2 95 Partial effect
100 90 5 90 Optimal phenotype
1000 92 5 60 High toxicity
10000 40 3 20 Lethal concentration

Experimental Workflow & Pathway Visualization

The following diagrams, generated with Graphviz, outline the logical workflow for troubleshooting and the conceptual signaling pathway involved.

Troubleshooting Workflow Start Start Run Initial Experiment Run Initial Experiment Start->Run Initial Experiment NoEffect NoEffect Perform broad-range \nDose-Response Curve Perform broad-range Dose-Response Curve NoEffect->Perform broad-range \nDose-Response Curve TooToxic TooToxic Narrow concentration range \n& test viability Narrow concentration range & test viability TooToxic->Narrow concentration range \n& test viability Inconsistent Inconsistent Validate controls & \nstandardize protocols Validate controls & standardize protocols Inconsistent->Validate controls & \nstandardize protocols Analyze Results Analyze Results Run Initial Experiment->Analyze Results Analyze Results->NoEffect No/Weak Phenotype Analyze Results->TooToxic High Toxicity Analyze Results->Inconsistent Variable Results Experiment Successful Experiment Successful Analyze Results->Experiment Successful Perform broad-range \nDose-Response Curve->Run Initial Experiment Narrow concentration range \n& test viability->Run Initial Experiment Validate controls & \nstandardize protocols->Run Initial Experiment

Microtubule Drug Mechanism Drug Drug MT_Dynamics Altered Microtubule Dynamics Drug->MT_Dynamics Spindle_Checkpoint Spindle Assembly Checkpoint Activation MT_Dynamics->Spindle_Checkpoint Cell_Arrest Mitotic Arrest Spindle_Checkpoint->Cell_Arrest Outcomes Apoptosis OR Aberrant Exit Cell_Arrest->Outcomes

References

tubulozole stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability & Degradation of Tebuconazole

Tebuconazole is a triazole fungicide. Its stability and degradation have been studied primarily in environmental and agricultural contexts, which may offer useful insights for researchers.

Table 1: Tebuconazole Degradation by Biological Agents The following table summarizes quantitative data on tebuconazole degradation by specific microorganisms in laboratory studies [1].

Microorganism Degradation Efficacy Experimental Conditions / Notes
Trichoderma harzianum (fungus) 44.5% - 49.2% Laboratory culture. Effectiveness confirmed in field tests on apples.
Bacillus subtilis (bacteria) 0% (inhibition of growth) Laboratory culture. Tebuconazole inhibited bacterial cell growth.
Mixed culture of B. subtilis and T. harzianum 6.1% - 23.3% Laboratory culture. Shows interactive effects between microorganisms.

Key Experimental Protocol for Microbial Degradation [1]:

  • Microbial Strains: The study used reference strains Bacillus subtilis PCM 486 and Trichoderma harzianum KKP 534.
  • Culture Conditions: Pre-cultures were incubated in nutrient broth (NB) for bacteria and potato dextrose broth (PDB) for fungi. Main cultures were inoculated and incubated at 37°C for bacteria and 30°C for fungi with shaking at 150 rpm.
  • Analysis: Pesticide residues were determined using the QuEChERS method for sample preparation, followed by analysis with GC-MS/MS (Gas Chromatography tandem Mass Spectrometry).
  • Degradation Kinetics: The dissipation of residues in field samples (apples) was simulated using first-order kinetics models.

A Framework for Determining Storage Conditions

Since direct data on Tubulozole is unavailable, here is a general experimental workflow you can adapt to establish its stability profile.

Start Start: Substance Stability Assessment A1 Define Stability Criteria Start->A1 A2 Design Stressor Experiments A1->A2 C1 Chemical Purity (by HPLC) A1->C1 C2 pH of Solution A1->C2 C3 Visual Inspection (Color, Particles) A1->C3 C4 Biological Potency (if applicable) A1->C4 A3 Sample & Analyze Over Time A2->A3 S1 Temperature (e.g., 4°C, 24°C, 37°C) A2->S1 S2 Light Exposure (e.g., dark, diffuse light) A2->S2 S3 Solution State (e.g., concentrate, diluted) A2->S3 S4 Diluent Composition (e.g., saline, buffer) A2->S4 A4 Determine Storage Conditions A3->A4 End Establish Final Protocol A4->End

Frequently Asked Questions

Q: What is the recommended storage temperature for chemical solutions like this compound? A: Without specific data, a general best practice is to store chemical solutions at 2-8°C (refrigerated) in their original containers to maximize stability, as is recommended for many labile substances like tuberculin PPD [2]. However, this must be verified experimentally for your specific compound.

Q: My solution has formed visible particles. What should I do? A: The formation of particles is a clear sign of instability or precipitation. The solution should not be used. Refer to your stability data for the compound's compatibility with the diluent. Stability studies, such as those for thiamazole, routinely include regular visual inspection for particle formation and color change as key quality indicators [3].

Q: How can I test the stability of a newly synthesized compound? A: Follow the workflow above. A common approach is to use a stability-indicating HPLC assay, like the one used in the thiamazole study, which can accurately measure the active compound concentration even in the presence of its degradation products [3]. Expose the compound to various stressors and measure the concentration of the intact compound over time.

References

troubleshooting tubulozole treatment efficacy in assays

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Experimental Context

To effectively troubleshoot, it is crucial to understand the intended target. Tubulozole is referenced as a compound that binds to the colchicine binding site of β-tubulin [1].

The following diagram illustrates the general mechanism of action for tubulin polymerization inhibitors targeting this site, which is relevant for understanding this compound's expected behavior.

G Compound Tubulin Inhibitor (e.g., this compound) CBS Colchicine Binding Site (on β-tubulin) Compound->CBS Binds to Polymerization Inhibition of Tubulin Polymerization CBS->Polymerization Disrupts MitoticArrest Mitotic Arrest Polymerization->MitoticArrest Leads to Apoptosis Activation of Apoptotic Pathways MitoticArrest->Apoptosis Induces Caspases Caspases 3, 9 Apoptosis->Caspases e.g., Activates Bax Bax Apoptosis->Bax e.g., Upregulates Bcl2 Bcl2 Apoptosis->Bcl2 e.g., Downregulates

Troubleshooting Guide: Poor Treatment Efficacy

If your compound is showing low efficacy in inhibiting cell proliferation or tubulin polymerization, systematically investigate these potential causes.

Potential Issue Underlying Cause Recommended Investigation & Solutions
Low Potency Inherent low binding affinity for the tubulin target. Compare IC₅₀ with reference inhibitors in a tubulin polymerization assay [2].
Cellular Penetration Poor membrane permeability or efflux by transporters. Use assays with normal cells (e.g., viability >85% at 50 μM suggests selectivity) [2]. Check for fluorogenic probes to visualize uptake [3].
Binding Site Competition Non-specific binding or competition with serum components. Ensure assay buffer is free of competing factors; use molecular docking to confirm binding pose at colchicine site [2].
Experimental Conditions Suboptimal assay conditions (pH, temperature, solvent). Maintain 37°C during microtubule fixation to prevent depolymerization [4]. Keep DMSO concentration low (<0.1%).
Compound Integrity Compound degradation or isomerization in solution. Check stability in assay buffer; protect from light. CA-4 isomerizes from active cis- to inactive trans-form [2].

Frequently Asked Questions

How do I confirm my compound is binding to the colchicine site?

The most direct method is a competitive binding assay using a known colchicine-site binder [1]. Furthermore, you can use molecular docking studies to visualize the binding pose and affinity. For example, a study on thiazole derivatives showed a superior binding affinity of -7.3 kcal/mol for the colchicine binding site, forming key hydrophobic and hydrogen bonds [2].

What are the key downstream effects I should measure to confirm activity?

Beyond direct tubulin polymerization, a functional inhibitor will activate apoptotic pathways. Look for:

  • Activation of Caspases 3 and 9 [2]
  • Upregulation of pro-apoptotic protein Bax [2]
  • Down-regulation of anti-apoptotic protein Bcl2 [2]
My microscopy images of microtubules are unclear. How can I improve them?

Follow rigorous imaging practices:

  • Fixation & Temperature: Use pre-warmed glutaraldehyde fixative and maintain cells at 37°C during initial wash and fixation to avoid artifactual microtubule depolymerization [4].
  • Avoid Bias: Acquire images from predetermined random locations within a well, not by selecting "representative" areas, to minimize bias [5].
  • Controls: Always include controls like "no primary antibody" to account for background fluorescence and antibody specificity [5].
The efficacy of my compound varies greatly between cell lines. Why?

Differences are common and can be due to:

  • Variable expression levels of β-tubulin isotypes [1].
  • Differences in drug efflux pump activity (e.g., P-glycoprotein) [3].
  • Cell line-specific genetic backgrounds affecting apoptotic thresholds.

Key Experimental Protocols

For reliable results, adhere to these core methodologies.

Tubulin Polymerization Assay

This is a primary assay for direct target engagement.

  • Purpose: To measure the direct inhibition of tubulin polymerization into microtubules in vitro.
  • Key Steps: The assay typically monitors the increase in light scattering or fluorescence (if using a reporter dye) as tubulin polymerizes at 37°C. A test compound is added before initiation, and its IC₅₀ is calculated by comparing the initial rate of polymerization or the final polymer mass to a control [2].
  • Reference Compounds: Use Combretastatin A-4 (CA-4) as a reference inhibitor. In recent studies, CA-4 had an IC₅₀ of 8.33 μM, while potent novel compounds showed IC₅₀ values around 2.7-3.7 μM [2].
Antiproliferative Activity (GI₅₀) Assay

This measures the downstream cellular consequence of tubulin inhibition.

  • Purpose: To determine the concentration of compound that causes 50% growth inhibition in a panel of cancer cell lines.
  • Key Steps: Cells are treated with a range of compound concentrations for a set duration (e.g., 48-72 hours). Cell viability is then measured using assays like MTT or SRB. The GI₅₀ is calculated from the dose-response curve [2].
  • Best Practices: Test against a panel of cancer cell lines to assess broad efficacy. Include a reference drug like doxorubicin or sorafenib for comparison. Effective compounds have shown average GI₅₀ values of 6-8 μM [2].

References

tubulozole experimental artifacts and how to avoid them

Author: Smolecule Technical Support Team. Date: February 2026

Tubulozole: Core Compound Information

This compound is a synthetic anticancer agent that functions as a microtubule inhibitor. A critical factor in your experiments is the specific isomeric form you use.

Property This compound-C (cis-isomer) This compound-T (trans-isomer)
Microtubule Activity Active: Disrupts microtubules in interphase and mitotic cells [1] Inactive: No effect on the microtubule system [1]
Antitumor Activity Active in vivo [1] Inactive in vivo [1]
Cell Migration & Invasion Inhibits directional migration and malignant invasion in 3D culture [1] No effect on migration or invasion [1]
Interaction with Radiation Shows enhanced tumor growth inhibition when combined with gamma-irradiation [2] No interactive effect with radiation [2]

The mechanism of this compound-C involves binding to the colchicine domain on β-tubulin, which leads to the suppression of microtubule polymerization and ultimately disrupts cellular functions [1] [3].

G TubulozoleC This compound-C (cis-isomer) BetaTubulin β-Tubulin TubulozoleC->BetaTubulin Binds to Colchicine Site Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits MitoticArrest Mitotic Arrest Microtubule->MitoticArrest FuncDisruption Disruption of Cellular Function MitoticArrest->FuncDisruption Migration Inhibited Cell Migration FuncDisruption->Migration Invasion Inhibited Malignant Invasion FuncDisruption->Invasion

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with this compound.

Problem & Phenomenon Root Cause Solution

| Lack of Expected Effect No disruption of microtubules or inhibition of cell division is observed. | Use of the inactive stereoisomer, this compound-T. | Verify the isomeric form (this compound-C) with the supplier. Confirm compound identity and purity through analytical methods [1]. | | Variable Efficacy in Combination with Radiation Inconsistent tumor growth inhibition in radiobiology studies. | Suboptimal timing of drug administration relative to irradiation. | In murine models, administer this compound-C 6 hours prior to gamma-irradiation. This timing coincides with a peak in the mitotic index in tumor tissue [2]. | | Unclear Binding Mechanism Difficulty interpreting how this compound interacts with its target. | Assumption that it binds identically to colchicine. | Be aware that "colchicine site ligand" can bind to alternate or extended sites within the colchicine binding domain. Use competitive binding assays or structural analysis for confirmation [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are the methodologies from published studies.

Protocol 1: Combining this compound with Radiation In Vivo

This protocol is adapted from experiments showing enhanced tumor growth inhibition in mouse models [2].

  • Animal Model: Implement mouse models with subcutaneous tumors (e.g., MO4 fibrosarcomas or Lewis Lung carcinomas).
  • Drug Administration: Orally administer this compound-C at a dose of 160 mg/kg.
  • Timing: The optimal effect was achieved with a 6-hour pre-treatment before radiation.
  • Irradiation: Expose tumors to a single dose of 10 Gy of gamma-irradiation.
  • Fractionated Schedule: For a more clinically relevant model, a schedule of 8 fractions of 2 Gy each, each preceded by 80 mg/kg of this compound-C 6 hours prior, was also effective.
Protocol 2: Assessing Impact on Cell Migration and Invasion

This protocol is based on 3D organ culture systems used to study malignant invasion [1].

  • Culture System: Establish a three-dimensional organ culture model.
  • Drug Application: Apply this compound-C at concentrations previously confirmed to affect the microtubule system.
  • Analysis: Quantify the inhibition of directional migration of transformed cells and the capacity for malignant invasion. Note that the inactive this compound-T isomer should be used as a negative control in these assays.
Protocol 3: Interaction Zone Analysis for β-Tubulin Binding

To better understand the binding mechanism of this compound and related compounds, you can employ a structure-based modeling approach [3].

  • Dataset Compilation: Compile a dataset of known β-tubulin inhibitors and anthelmintics.
  • Molecular Docking: Perform molecular docking simulations using the homology model of the target β-tubulin (e.g., from H. contortus).
  • Pharmacophore Modeling: Develop a structure-based pharmacophore model to delineate the specific "interaction zones" within the colchicine binding domain.
  • Validation: Map the binding hypotheses of your compounds to these zones to clarify their mechanism, which may differ from classic colchicine binding.

G Start Start: Investigate this compound Binding Data Compile Dataset of β-Tubulin Inhibitors Start->Data Model Obtain/Generate Target β-Tubulin 3D Structure Data->Model Dock Perform Molecular Docking Model->Dock Analyze Analyze Dock Poses for Interaction Zones Dock->Analyze Pharmacophore Develop Structure-Based Pharmacophore Model Analyze->Pharmacophore Map Map Compound Binding to Specific Zones Pharmacophore->Map Insight Gain Mechanistic Insight Map->Insight

References

tubulozole cell viability concerns in cytotoxicity assays

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

FAQ 1: My cytotoxicity data for a microtubule-targeting compound shows a strong effect, but I am concerned it might be misinterpreted. What is the fundamental difference between a "cell viability" and a "cytotoxicity" assay?

Many commonly used assays are often mislabeled as "viability" assays when they actually measure markers of cellular metabolism or enzymatic activity, which can be affected without immediate cell death.

  • What is Being Measured: True cell viability assays determine the number of live and dead cells present at a given time, providing a proportion of viable cells. In contrast, many so-called viability assays are actually cytotoxicity assays that measure a marker activity, such as mitochondrial function or protease activity, as a surrogate for viable cell number [1] [2].
  • Common Misinterpretation: A 50% reduction in signal from an MTT assay (which measures metabolic activity) compared to a control usually means there are fewer cells or that the cells are less metabolically active; it does not necessarily mean that 50% of the cells have died [3]. Compounds like tubulozole that disrupt microtubules can arrest cell growth and alter metabolism without directly causing rapid cell death, potentially leading to an overestimation of cytotoxicity if the assay is not carefully chosen and interpreted [3] [4].
FAQ 2: I am testing a tubulin-acting drug. Why might my MTT assay results be unreliable, and what are my alternatives?

The MTT assay, while popular, has specific limitations that make it a poor choice for certain compounds, including those that target microtubules or generally alter cellular metabolism.

  • Mechanism of Interference: The MTT assay measures cellular metabolic activity, largely dependent on mitochondrial dehydrogenases [4]. Microtubule-targeting agents can induce cell cycle arrest, which in turn can suppress metabolic activity. This reduction in signal can be misinterpreted as cell death (a false positive for cytotoxicity) when the cells are merely arrested but still viable [4] [5]. Furthermore, the formazan crystals produced can be cytotoxic themselves over longer incubations and require potentially problematic solubilization steps [1].
  • Recommended Alternative Assays: To overcome these limitations, consider using a combination of assays that measure different endpoints:
    • Membrane Integrity Assays: Use dyes like propidium iodide, SYTOX Orange, or trypan blue, which are excluded by live cells with intact membranes. These provide a more direct count of dead cells and are less dependent on metabolism [2] [4] [6].
    • ATP Detection Assays: Measure cellular ATP levels, which drop rapidly when a cell dies. This assay is highly sensitive and can be more directly correlated with the number of viable cells [1] [2].
    • Clonogenic (Colony Formation) Assays: This is the gold standard for measuring cell killing, as it tests the ability of a single cell to proliferate and form a colony over many days. It can detect cells that survive treatment but whose proliferation is temporarily slowed [3].
FAQ 3: The drug I am testing has a short half-life, but my assay uses continuous incubation. How can I make my in vitro model more clinically relevant?

Many in vitro screens use continuous drug exposure, while in the clinic, drugs are often administered as a bolus. This discrepancy can lead to overestimation of a drug's efficacy and clinical failures [3].

  • The Problem: Continuous incubation in vitro does not allow for cellular recovery and may kill cells that would survive the transient exposure seen in patients. This is particularly critical for drugs with reversible mechanisms of action [3].
  • Improved Protocol: Instead of, or in addition to, continuous exposure, implement a pulse-chase experiment:
    • Pulse: Incubate cells with the drug for a short period (e.g., 2-8 hours, depending on the drug's pharmacokinetics).
    • Wash: Remove the drug-containing medium and wash the cells.
    • Chase: Incubate the cells in fresh, drug-free medium for an extended recovery period (e.g., 3-7 days) [3].
    • Assess: Measure cell survival at the end of the recovery period using a direct viability assay (e.g., membrane integrity) or a clonogenic assay. This approach better models in vivo treatment cycles and can identify compounds that require continuous target inhibition.

Assay Comparison and Selection Guide

The table below summarizes key characteristics of common viability and cytotoxicity assays to aid in selection.

Assay Name Principle / What It Measures Key Advantages Key Limitations / Pitfalls
MTT Reduction of tetrazolium salt to insoluble formazan by metabolically active cells [1] Widely used, inexpensive, suitable for high-throughput [1] Measures metabolism, not direct viability; signal affected by cell cycle arrest [4]; formazan crystals are cytotoxic and require solubilization [1]
MTS/XTT/WST-1 Reduction of tetrazolium salt to soluble formazan by cells [1] No solubilization step required; more convenient than MTT [1] [2] Still a metabolic assay; subject to similar misinterpretation as MTT [1] [4]
ATP Assay Measurement of cellular ATP content using luciferase [1] [2] Very sensitive, rapid signal loss upon cell death, correlates well with viable cell biomass [1] [2] Can be more expensive; may not distinguish between cytostatic and cytotoxic effects if ATP levels drop prior to death
Dye Exclusion (e.g., Trypan Blue) Membrane integrity; dye enters and stains dead cells [2] Simple, direct count of live/dead cells, low cost [2] Difficult for high-throughput; cannot detect early apoptosis; subjective counting [2]
Fluorescent Dye Exclusion (e.g., Propidium Iodide, SYTOX) Membrane integrity; fluorescent dye enters dead cells [6] Quantitative via plate reader or flow cytometry; more sensitive than colorimetric dyes [6] Dye toxicity with long incubation; potential interference from autofluorescent compounds or proteins [6]
Clonogenic Assay Ability of a single cell to proliferate into a colony [3] Gold standard for measuring true cell killing; accounts for delayed death and recovery [3] Low throughput, time-consuming (1-3 weeks), technically demanding [3]

Detailed Experimental Protocols

Protocol 1: Distinguishing Cytotoxicity from Altered Metabolism

This protocol uses a combination of MTT and a membrane integrity dye to determine if a reduction in metabolic signal is due to cell death or merely metabolic suppression [4].

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and culture until they reach 70-80% confluence.
  • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., this compound) for the desired time (e.g., 24h, 48h). Include a negative control (vehicle only) and a positive control for cell death (e.g., 1% Triton X-100).
  • Parallel Assays:
    • MTT Assay: For a set of treated wells, add MTT reagent (e.g., 0.5 mg/mL final concentration) and incubate for 1-4 hours. Solubilize the formed formazan crystals with an appropriate solvent (e.g., acidified SDS solution). Record the absorbance at 570 nm [1].
    • Membrane Integrity Assay: For a parallel set of treated wells, add a membrane-impermeant fluorescent dye like SYTOX Orange (e.g., 0.2 µM final concentration) [6]. Incubate for 20-30 minutes and measure the fluorescence (Ex/Em ~547/570 nm).
  • Data Interpretation: Normalize all data to the vehicle control (100% viability, 0% cytotoxicity). Compare the dose-response curves.
    • If both MTT signal decreases and SYTOX signal increases similarly, the compound is likely cytotoxic.
    • If the MTT signal decreases significantly more than the SYTOX signal increases, the compound may be primarily cytostatic or suppressing metabolism without causing immediate membrane rupture.
Protocol 2: Pulse-Chase Assay for Clinically Relevant Cytotoxicity

This protocol models transient drug exposure, which is more relevant for many clinical dosing schedules [3].

Methodology:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates.
  • Pulse (Drug Exposure): After cells have adhered, add the test compound for a short, defined period (e.g., 4 hours).
  • Wash: Carefully remove the drug-containing medium. Wash the cell monolayer 2-3 times with pre-warmed PBS or fresh culture medium to remove residual compound.
  • Chase (Recovery): Add fresh, drug-free medium and return the cells to the incubator for an extended recovery period (e.g., 3, 5, or 7 days). Refresh the medium every 2-3 days if the recovery period is long.
  • Endpoint Analysis: After the recovery period, assess the number of viable cells. A clonogenic assay is ideal, but a membrane integrity assay (like SYTOX staining) or an ATP assay can also be used for a more rapid assessment [3].
  • Data Interpretation: Compare the results to cells that underwent continuous drug exposure. A compound that shows high cytotoxicity in continuous exposure but little effect after a pulse-chase may have low clinical efficacy with bolus dosing.

Troubleshooting Common Pitfalls

The table below outlines common experimental pitfalls and recommended solutions based on the literature.

Potential Pitfall Impact on Results Recommended Solution
Using only one type of assay (e.g., only MTT) Misinterpretation of cytostatic effects as cytotoxic effects [4] [7] Use a combination of assays (e.g., metabolic + membrane integrity) [4] [7]
Continuous drug incubation only Overestimation of efficacy for drugs administered as a bolus in patients [3] Implement pulse-chase experiments to model clinical pharmacokinetics [3]
Incorrect cell seeding density Altered cell metabolism, nutrient depletion, and changed cell-cell interactions can skew results [7] Optimize and standardize seeding density for each cell line and assay duration.
Edge effect in multi-well plates Evaporation in edge wells causes higher compound concentration and artifacts [7] Use plate sealers, or fill perimeter wells with PBS/water and do not use them for data collection.
Chemical interference Test compounds can directly reduce tetrazolium salts (e.g., MTT), increasing background [1] Include control wells with compound and assay reagent but no cells to correct for background interference.

Mechanisms and Experimental Workflows

To visualize the concepts and protocols discussed, the following diagrams illustrate the mechanism of microtubule-targeting agents and the recommended experimental strategy.

G cluster_0 Mechanism of Microtubule-Targeting Agents Compound Compound Tubulin Tubulin Compound->Tubulin Binds to Tubulin Microtubule Microtubule Compound->Microtubule Disrupts Dynamics Tubulin->Microtubule Polymerizes into CellArrest CellArrest Microtubule->CellArrest Causes G2/M Phase MetabolicDrop MetabolicDrop CellArrest->MetabolicDrop Leads to CellDeath CellDeath CellArrest->CellDeath May lead to MTT_Result Positive MTT Result (False Positive if interpreted as direct killing) MetabolicDrop->MTT_Result Shows as positive in Viability_Result Positive Viability Assay (True Positive for Cell Death) CellDeath->Viability_Result Shows as positive in

Diagram 1: Mechanism of microtubule-targeting agents and potential for assay misinterpretation. Agents like this compound disrupt microtubule dynamics, leading to cell cycle arrest. This arrest can cause a drop in metabolic activity, which is measured by MTT assays and can be misinterpreted as cell death. True cell death must be confirmed with a direct viability assay.

G Start Start: Plan Cytotoxicity Experiment AssaySelection Select Assay Combination Start->AssaySelection ExpDesign Define Exposure Time Start->ExpDesign Route1 Metabolic Assay (e.g., MTT) AssaySelection->Route1 Route2 Membrane Integrity Assay (e.g., SYTOX, Propidium Iodide) AssaySelection->Route2 Compare Compare Results Route1->Compare Route2->Compare Conclusion1 Conclusion: Metabolic Inhibitor / Cytostatic Compare->Conclusion1 If MTT signal decreases more than SYTOX signal Conclusion2 Conclusion: Cytotoxic Agent Compare->Conclusion2 If MTT and SYTOX signals show similar decrease Continuous Continuous Exposure ExpDesign->Continuous PulseChase Pulse-Chase Exposure ExpDesign->PulseChase Continuous->AssaySelection PulseChase->AssaySelection

Diagram 2: A recommended workflow for robust cytotoxicity assessment. This strategy emphasizes using a combination of assays and considering different drug exposure schemes (continuous vs. pulse-chase) to accurately characterize a compound's effects and avoid common misinterpretations.

References

Troubleshooting Tubulozole Resistance: FAQs for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some frequently asked questions about working with tubulozole-resistant systems.

Q1: What is the primary mechanism of cross-resistance observed with this compound? A1: Research on the related benzimidazole drug, triclabendazole, in Fasciola hepatica (liver fluke) provides a key insight. A 2003 study demonstrated that triclabendazole-resistant parasites were also cross-resistant to this compound-C. This indicates that both drugs likely share the same target molecule. In susceptible flukes, this compound-C caused severe tegument disruption and diminished tubulin immunoreactivity. In resistant flukes, the drug caused only minor disruption and did not significantly alter tubulin immunostaining, pointing to a target-site mechanism of resistance [1].

Q2: Why might my microtubule inhibitor not be effective in certain cell lines, like colorectal cancer? A2: Microtubule (MT) inhibitors like taxanes are generally not successful in Colorectal Cancer (CRC). A primary reason is the relatively high level of P-glycoprotein expression in colon tissue, which can be 6-30 times higher than in other tissues. P-glycoprotein is an efflux pump that actively removes drugs from cells, leading to reduced intracellular concentrations and diminished efficacy [2].

Q3: What are the general mechanisms by which resistance to antimicrobials, like microtubule inhibitors, can develop? A3: Resistance can develop through several mechanisms, which are broadly applicable [3]:

  • Mutation: Genetic changes in the microorganism can lead to altered drug targets or improved drug efflux.
  • Gene Transfer: Resistant organisms can transfer resistance genes to previously susceptible ones.
  • Cross-Resistance: Resistance to one drug can confer resistance to other drugs in the same family or with similar targets.

Q4: What regulatory pathways must a new drug targeting resistant infections follow? A4: Bringing a new drug to market requires strict adherence to regulatory pathways. In the United States, this involves submitting an Investigational New Drug (IND) application to the FDA. The IND provides data showing it is reasonably safe to begin human testing. A preclinical development program must first evaluate the drug's toxic and pharmacologic effects through in vitro and in vivo animal testing [4].

Experimental Protocol: Assessing this compound-C Effects on Parasites

The following table summarizes a key methodology from the literature for investigating this compound resistance, which can be adapted for related experiments [1].

Protocol Aspect Details from Literature
Objective To monitor changes in tegumental morphology and tubulin distribution in triclabendazole-susceptible and resistant Fasciola hepatica after in vitro treatment with this compound-C.
Treatment Expose flukes to this compound-C at a concentration of 1x10-6 M in vitro.

| Key Readouts | • Scanning Electron Microscopy (SEM): For tegumental surface morphology. • Transmission Electron Microscopy (TEM): For internal ultrastructural changes. • Tubulin Immunocytochemistry: To monitor distribution and abundance of tubulin within the tegumental syncytium. | | Expected Outcome (Susceptible) | Severe disruption of the tegument and diminished tubulin immunoreactivity. | | Expected Outcome (Resistant) | Only minor tegumental disruption with no significant change in tubulin immunostaining pattern. |

Workflow for Investigating Resistance

The diagram below outlines a logical workflow for troubleshooting and investigating drug resistance in an experimental system, based on the concepts from the provided protocols.

G Start Start: Suspected Drug Resistance Step1 Confirm Resistance Phenotype • Dose-response curves (IC50) • Compare to susceptible control Start->Step1 Step2 Investigate Mechanism of Action • Target protein analysis (e.g., immunocytochemistry) • Morphological studies (SEM/TEM) Step1->Step2 Step3 Evaluate Cross-Resistance • Test drugs from same class • Test drugs with shared target Step2->Step3 Target alteration suspected Step4 Assess Efflux Pump Activity • P-glycoprotein expression/function assays Step2->Step4 Reduced drug accumulation suspected Step5 Genomic & Transcriptomic Analysis • Whole genome/RNA sequencing • SNP and CNV analysis Step3->Step5 Step4->Step5 Result Interpret Combined Data Hypothesize Primary Resistance Mechanism Step5->Result

Key Considerations for Your Research

When designing your experiments, please keep the following in mind:

  • Model System is Crucial: The foundational protocol for this compound-C is from a 2003 study on a parasitic fluke [1]. Be sure to validate these approaches in your specific experimental model (e.g., mammalian cells, other parasites).
  • Go Beyond Phenotype: Simply confirming that a cell or organism is resistant is not enough. The troubleshooting workflow encourages a multi-faceted approach to pinpoint the exact mechanism, which is critical for developing strategies to overcome resistance.
  • Regulatory Frameworks: For drug development projects, engaging with regulatory guidance early, such as the FDA's advice on Investigational New Drugs (INDs), is essential for planning preclinical and clinical trials [4].

References

timing and duration for tubulozole treatment optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the typical IC50 range for tubulozole in various cell lines?

    • Guidance: Determining the half-maximal inhibitory concentration (IC50) is a foundational step. This value is highly dependent on the specific cell line, this compound formulation, and exposure time. A standard dose-response curve should be generated for each experimental model. The data is typically fitted using a four-parameter logistic equation in software like GraphPad Prism to estimate the IC50 and its confidence intervals [1].
  • How does treatment duration affect the onset of resistance?

    • Guidance: Continuous long-term exposure to sub-lethal drug concentrations can select for resistant cell populations. To investigate this, you can establish a step-wise selection protocol, gradually increasing this compound concentration over multiple cell passages. Genomic and transcriptomic analyses (e.g., whole genome and RNA sequencing) of the resulting resistant cells can then be compared to the parental line to identify resistance mechanisms [1].
  • My this compound treatment shows high cytotoxicity in healthy cell lines. How can I improve its therapeutic window?

    • Guidance: This is a common challenge with potent chemotherapeutic agents. Potential strategies to explore include:
      • Combination Therapy: Using lower doses of this compound in combination with other targeted agents to achieve synergistic effects [2].
      • Novel Formulations: Investigating drug delivery systems (e.g., nanoparticle albumin-bound formulations) that may enhance tumor-specific targeting [2].
      • Alternative Mechanisms: Research into photo-switchable derivatives, a field known as photopharmacology, is exploring ways to activate drugs only at the tumor site, thereby reducing systemic exposure [2].

Troubleshooting Common Experimental Issues

Issue Possible Cause Suggested Solution
High variability in viability assays Inconsistent cell seeding density or drug mixing. Standardize cell counting and seeding protocols. Pre-mix drug solutions before adding to wells. Include technical and biological replicates.
Loss of drug efficacy over passages Development of cellular resistance. Use low-passage-number cells. Create a master cell bank. Validate resistance mechanisms via genomic sequencing [1].
Inconsistent results between similar cell lines Differences in genetic background, P-glycoprotein expression, or tubulin isotype expression. Characterize and document the genetic and phenotypic profile of all cell lines used. Adjust treatment concentration and duration for each model [2].
Poor solubility of this compound in buffer Use of inappropriate solvent or final concentration exceeding solubility limit. Optimize the stock solvent (e.g., DMSO) and ensure the final concentration in culture media does not cause precipitation.

General Protocol for Dose and Timing Optimization

Since a specific protocol for this compound is not available, the following workflow adapts standard methodologies used for cytotoxic agents [1]. You should validate and adjust each step for your compound.

Objective: To determine the optimal concentration and exposure time of this compound for a specific cell line.

Start Start Experiment Prep 1. Plate Cells (96-well plate) Standardize seeding density Start->Prep Treat 2. Apply this compound (Varying concentrations) Include negative/positive controls Prep->Treat Incubate 3. Incubate (Varying durations: e.g., 24, 48, 72h) Treat->Incubate Assay 4. Viability Assay (e.g., alamarBlue, MTT) Measure absorbance/fluorescence Incubate->Assay Analyze 5. Data Analysis Calculate IC50 for each time point using non-linear regression Assay->Analyze End Optimal Dose/Time Determined Analyze->End

Materials:

  • Cell line of interest
  • This compound stock solution
  • Cell culture plates (e.g., 96-well)
  • Cell viability assay kit (e.g., alamarBlue, MTT)
  • Microplate reader

Procedure:

  • Plate Cells: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of assay reading. Include control wells (cells without drug, media only for background).
  • Prepare Drug Dilutions: Serially dilute this compound in culture media to create a range of concentrations (e.g., from nM to µM). Ensure the concentration of any solvent like DMSO is consistent and non-cytotoxic across all wells.
  • Apply Treatment: After cells have adhered, add the prepared drug solutions to the wells. Each concentration and time point should have multiple replicates.
  • Incubate: Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours).
  • Viability Assay: At each time point, perform the viability assay according to the manufacturer's instructions. For example, add alamarBlue reagent and incubate for a set period before measuring fluorescence or absorbance [1].
  • Data Analysis:
    • Calculate the percentage of cell viability for each well relative to the untreated control cells.
    • Plot the dose-response data (concentration vs. % viability) for each time point.
    • Use software like GraphPad Prism to fit the data to a sigmoidal dose-response curve (variable slope) and calculate the IC50 value [1].

References

validating tubulozole microtubule inhibition effectiveness

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What are the primary mechanisms by which tubulin inhibitors exert their anti-cancer effects? Tubulin inhibitors, also known as microtubule-targeting agents (MTAs), work by disrupting the dynamic balance of microtubule assembly and disassembly. This disruption leads to cell cycle arrest at the G2/M phase, defects in mitotic spindle formation, and ultimately, the activation of apoptotic pathways to cause cell death [1] [2]. Some inhibitors also exhibit anti-angiogenic effects, preventing tumors from forming new blood vessels [2].

  • Q2: Why is the colchicine binding site a promising target for new tubulin inhibitors? Inhibitors targeting the colchicine binding site are of high interest because they offer several potential advantages: they may help overcome multidrug resistance (a common problem with taxane-site drugs), exhibit anti-angiogenic properties, and often have better water solubility compared to inhibitors of other sites [3] [4]. Despite many candidates in clinical trials, no colchicine-site inhibitor has yet been approved by the FDA, driving continued research in this area [1] [4].

  • Q3: What are common cell-based assays used to validate a potential tubulin inhibitor? A standard validation workflow includes several key assays [3] [5]:

    • Antiproliferative Activity (MTS/MTT): To determine the IC50 value against various cancer cell lines (e.g., HeLa, HCT116).
    • Colony Formation: To assess long-term clonogenic survival.
    • Wound Healing / Transwell Invasion: To evaluate anti-migratory and anti-invasive effects.
    • Cell Cycle Analysis (Flow Cytometry): To confirm G2/M phase arrest.
    • Apoptosis Assay: To measure induction of programmed cell death.
    • Immunofluorescence Staining: To visually confirm disruption of the cellular microtubule network.
  • Q4: What in vitro biochemical assays are critical for confirming the mechanism of action? Two direct tubulin-binding assays are essential [3] [5]:

    • Tubulin Polymerization Assay: Measures the compound's ability to inhibit or promote microtubule assembly in a cell-free system using purified tubulin.
    • Competitive Binding Assay: Uses radiolabeled compounds (e.g., [³H]colchicine) to determine if the novel inhibitor competes for the same binding site on tubulin.

Troubleshooting Guides

Issue 1: Inconsistent Results in Tubulin Polymerization Assay
  • Problem: High background polymerization or failure to inhibit polymerization in a cell-free system.
  • Potential Causes & Solutions:
    • Cause: Tubulin quality or concentration.
      • Solution: Ensure tubulin is high purity (>99%) and reconstituted to the correct concentration (e.g., 3 mg/ml) in fresh G-PEM buffer immediately before use [5].
    • Cause: Improper assay conditions.
      • Solution: Strictly control temperature (37°C) and ensure the spectrophotometer is pre-warmed. Include both a vehicle control (DMSO) and a known inhibitor control (e.g., colchicine or Combretastatin A-4) in every run [5].
    • Cause: Compound solubility.
      • Solution: Prepare fresh compound stocks in DMSO and ensure the final DMSO concentration is consistent and low (typically <0.5%) across all samples to avoid solvent effects on tubulin [5].
Issue 2: Weak or No Antiproliferative Activity in Cell Assays
  • Problem: The compound shows high IC50 values or no effect on cell viability despite inhibiting tubulin polymerization in biochemical assays.
  • Potential Causes & Solutions:
    • Cause: Poor cellular permeability.
      • Solution: Review the compound's physicochemical properties (e.g., LogP). Consider using analogs with improved membrane permeability or drug delivery systems [4].
    • Cause: Off-target effects or an alternative mechanism.
      • Solution: Perform counter-screening against other targets. Use immunofluorescence to visually confirm that the compound is indeed disrupting the microtubule network inside cells, which is a direct indicator of target engagement [5].
    • Cause: Inherent resistance of the cell line.
      • Solution: Test the compound on a panel of cancer cell lines, including those with multidrug-resistant phenotypes, to assess the spectrum of activity [5] [2].

Quantitative Data Summary

The table below summarizes key data for two recently discovered tubulin inhibitors, "compound 89" and "T115", which can serve as benchmarks.

Compound Target Site Antiproliferative Activity (IC50) Key In Vivo Findings Reported Advantages
Compound 89 [3] Colchicine Significant activity against Hela, HCT116, and other cell lines [3] Significant tumor growth inhibition in mice; no observable toxicity at therapeutic doses; active in patient-derived organoids [3] Novel scaffold; overcomes some limitations of existing agents; inhibits PI3K/Akt signaling [3]
T115 [5] Colchicine Low nanomolar range against a wide array of cancer cell lines, including multi-drug resistant lines [5] Significant inhibition of tumor growth in HT-29 and PC3 xenograft mouse models; well-tolerated (MTTD=400 mg/kg) [5] Overcomes multidrug resistance; no cytotoxicity against normal human fibroblasts [5]

Experimental Protocol: Validating Tubulin Inhibition

Here is a generalized step-by-step protocol for a key experiment, the In Vitro Tubulin Polymerization Assay, based on methodologies from the search results [5].

Objective: To determine if a test compound directly inhibits the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)
  • G-PEM Buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, 5% glycerol)
  • Test compound and control compounds (e.g., Colchicine, Paclitaxel)
  • 96-well plate, pre-warmed
  • Plate reader capable of measuring absorbance at 340 nm and maintaining 37°C

Procedure:

  • Reconstitution: Reconstitute lyophilized tubulin in cold G-PEM buffer to a final concentration of 3 mg/ml. Keep on ice.
  • Preparation: Add 100 µl of the reconstituted tubulin solution to each well of a pre-warmed 96-well plate.
  • Dosing: Add the test compound, vehicle control (DMSO), and reference control compounds to their respective wells.
  • Measurement: Immediately place the plate in the pre-warmed (37°C) plate reader and record the absorbance at 340 nm every 60 seconds for 60-90 minutes.
  • Analysis: Plot the absorbance (a measure of turbidity caused by polymerized tubulin) against time. Compare the polymerization curves of the test compound to the vehicle and reference controls.

Pathway and Workflow Visualizations

The following diagrams illustrate the mechanistic pathway of a colchicine-site inhibitor and the key experimental workflow for validation.

G Inhibitor Colchicine-Site Inhibitor TubulinPoly Inhibits Tubulin Polymerization Inhibitor->TubulinPoly Binds to Colchicine Site MicrotubuleDisrupt Disruption of Microtubule Dynamics TubulinPoly->MicrotubuleDisrupt G2M_Arrest Cell Cycle Arrest at G2/M Phase MicrotubuleDisrupt->G2M_Arrest Mitotic Spindle Defects Angiogenesis Inhibition of Angiogenesis MicrotubuleDisrupt->Angiogenesis Apoptosis Induction of Apoptosis G2M_Arrest->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath Angiogenesis->CellDeath

G Start Start: Candidate Compound VS In Silico Screening & Molecular Docking Start->VS Bioassay In Vitro Tubulin Polymerization Assay VS->Bioassay CompBind Competitive Binding Assay Bioassay->CompBind Confirms Binding Site CellVia Cellular Viability (IC50) Bioassay->CellVia Phenotype Phenotypic Assays CellVia->Phenotype InVivo In Vivo Efficacy & Toxicity Study Phenotype->InVivo Phenotype_Details Phenotypic Assays Cell Cycle Analysis Immunofluorescence Migration/Invasion Colony Formation Phenotype->Phenotype_Details

I hope this technically detailed resource provides a solid foundation for your support center. The field of microtubule-targeting agents is rapidly advancing, and this information reflects current best practices and discoveries.

References

Troubleshooting Guide: Alternative Microtubule Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

When your experiments face challenges with tubulozole, the following systematic approach can help identify a suitable alternative.

G Start This compound Fails Q1 Suspected Mechanism? Start->Q1 Q2 Target Alternative Site? Q1->Q2 No A1 Investigate Tubulin Mutations/Expression Q1->A1 Yes Q3 Overcome Efflux Pumps? Q2->Q3 No A2 Test Colchicine or Vinca Site Inhibitors Q2->A2 Yes Q4 Need Novel Compound? Q3->Q4 No A3 Test Poor P-gp Substrates Q3->A3 Yes A4 Explore Emerging Inhibitors Q4->A4 Yes

This flowchart provides a logical pathway for selecting an alternative microtubule inhibitor based on the suspected cause of this compound failure.

Directory of Alternative Microtubule Inhibitors

The table below summarizes potential alternative inhibitors, categorized by their binding sites and known activity against resistant cell lines.

Inhibitor Class / Example Binding Site Key Features & Evidence of Overcoming Resistance
Taxanes (Paclitaxel, Docetaxel) [1] [2] Taxane site (microtubule-stabilizing) Not effective in all cancers (e.g., colon cancer) [3]. Resistance can occur via P-glycoprotein efflux or tubulin mutations [4].
Vinca Alkaloids (Vinblastine, Vincristine) [1] [2] Vinca domain (microtubule-destabilizing) Classic destabilizers; cross-resistance patterns exist with other destabilizers [4].
Colchicine-Site Binders (Colchicine, analogues) [1] [2] Colchicine site (microtubule-destabilizing) Well-characterized destabilizers; research focuses on new analogues with reduced toxicity [1] [2].

| Novel/Experimental Compounds (4SC-207, Pironetin-binders, Tumabulin-binders) [1] [5] | Emerging sites (e.g., pironetin, tumabulin) | 4SC-207: Active in multi-drug resistant lines (HCT-15, ACHN); poor substrate for efflux pumps; destabilizes microtubules [5]. New binding sites: Offer new pharmacological entry points to bypass classical resistance [1]. |

Experimental Protocol: Evaluating an Alternative Inhibitor

This general protocol can be adapted to evaluate the efficacy of a candidate alternative inhibitor in your cell models.

Objective: To assess the anti-proliferative and microtubule-disrupting effects of a novel microtubule inhibitor in this compound-resistant cell lines.

Materials:

  • This compound-resistant cell line (e.g., HCT-15, ACHN as model MDR lines) [5]
  • Candidate alternative inhibitor (e.g., 4SC-207)
  • Control inhibitors (e.g., this compound, Paclitaxel, Vinblastine)
  • Cell culture reagents and equipment
  • Alamar Blue or MTT viability assay kit [5]
  • Materials for immunofluorescence (antibodies for α-tubulin, DNA stain)
  • Fluorescence microscope or live-cell imaging system (for dynamic studies) [5]

Methodology:

  • Anti-proliferative Assay (GI50 Determination)

    • Seed cells in 96-well plates at an optimal density (e.g., 4,000 cells/well for proliferating lines) [5].
    • After 24 hours, treat cells with a semi-logarithmic dilution series of the candidate inhibitor, a control, and a DMSO vehicle.
    • Incubate for 72 hours, then determine cell viability using a reagent like Alamar Blue.
    • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve [5].
  • Analysis of Microtubule Morphology (Immunofluorescence)

    • Seed cells on coverslips and treat with the candidate inhibitor at its GI50 and 10x GI50 for 24 hours.
    • Fix, permeabilize, and stain for microtubules (anti-α-tubulin) and DNA.
    • Image using a fluorescence microscope. A destabilizing agent will cause microtubule network collapse, while a stabilizer will promote excessive polymerization [5].
  • Cell Cycle Analysis (FACS)

    • Treat cells with the inhibitor, trypsinize, and fix with ethanol.
    • Stain DNA with Propidium Iodide (PI) and analyze with a flow cytometer.
    • A successful mitotic inhibitor will show a dose-dependent increase in the G2/M population, indicating mitotic arrest [5].

FAQs on Microtubule Inhibitor Resistance

What are the common mechanisms of resistance to microtubule inhibitors? Resistance can arise from several mechanisms [4]:

  • Increased Drug Efflux: Overexpression of P-glycoprotein and other transporters pumps drugs out of the cell. This is a common cause of multi-drug resistance (MDR) [3] [5].
  • Tubulin Mutations: Mutations in α- or β-tubulin can alter drug binding affinity. These are common in lab-selected cell lines but less frequent in untreated patient tumors [4].
  • Altered Tubulin Isotype Expression: Changes in the expression levels of different β-tubulin isotypes can affect microtubule dynamics and drug sensitivity [4].

Why is it important to target different binding sites? Microtubules have at least nine distinct drug-binding pockets [1]. Resistance to an inhibitor binding one site (e.g., the taxane site) does not necessarily confer resistance to a compound binding a different, non-overlapping site (e.g., the colchicine or vinca site) [4]. Using agents from different classes can bypass this specific resistance.

A candidate inhibitor shows no effect in our cell-based assay. What could be wrong?

  • Compound Bioavailability: The compound may not effectively cross the cell membrane or could be actively pumped out [6]. Verify its activity in a cell-free tubulin polymerization assay.
  • Target Inactivity: The compound might target an inactive form of the protein or a downstream/upstream effector [6].
  • Assay Setup: Ensure your instrument is correctly configured and that controls are performing as expected [6].

References

tubulozole comparative analysis with other microtubule inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Tubulozole

The table below summarizes the key characteristics of this compound based on the found data and places it in the context of other microtubule inhibitor classes.

Feature This compound Classical Microtubule Destabilizers Microtubule Stabilizers
Mechanism of Action Microtubule inhibitor; suggested binding to the colchicine domain [1]. Inhibit microtubule polymerization by binding to Vinca or Colchicine sites [2] [3]. Promote microtubule assembly and stabilization, primarily by binding to the Taxane site [2] [3].
Primary Indication (Studied) Investigated for fibrosarcoma and Lewis Lung carcinoma (preclinical) [4]. Hematological malignancies (Vinca alkaloids) and various solid tumors [3] [5]. Breast, ovarian, and other solid cancers [3] [6].
Key Experimental Data Synergistic effect with gamma-irradiation; optimal effect at 160 mg/kg orally administered 6 hours before 10 Gy radiation [4]. Dose-dependent inhibition of microtubule dynamics, leading to mitotic arrest [3]. Suppression of microtubule dynamics at low concentrations; mitotic arrest at high concentrations [3] [6].
Combination with Radiotherapy Strong synergistic effect observed in vivo; timing is critical [4]. Well-documented, though the interactive effect can vary [4]. Can activate NF-κB pathway, which may have complex effects on therapeutic outcome [7].
BBB Penetration & Neurotoxicity Information not available in search results. Often limited by P-glycoprotein efflux; neurotoxicity is a common side effect [2]. Often poor penetration; neurotoxicity remains a significant challenge [2].
Current Status Appears to be primarily a historical/research compound; no recent clinical data found. Several agents in clinical use (e.g., Vincristine, Vinblastine) and development [2] [3]. Several agents in clinical use (e.g., Paclitaxel) and development (e.g., Epothilones) [2] [6].

Detailed Experimental Data and Protocols

The most concrete data for this compound comes from a 1989 study investigating its combination with radiation.

  • Experimental Workflow: The diagram below outlines the key in vivo experiment that demonstrated the synergistic effect between this compound and radiotherapy.

Start Start Experiment Implant Implant MO4 Fibrosarcoma or Lewis Lung Carcinoma Start->Implant Group Randomize Animals into Treatment Groups Implant->Group Treat Administer Treatments Group->Treat A Control Treat->A B This compound only (160 mg/kg, oral) Treat->B C Gamma-irradiation only (10 Gy) Treat->C D Combination: This compound → 6h → Irradiation Treat->D Analyze Monitor Tumor Growth and Mitotic Index A->Analyze B->Analyze C->Analyze D->Analyze Result Synergistic Effect Observed Analyze->Result

  • Key Findings:
    • A marked interactive effect on tumor growth delay was observed only in the combination group [4].
    • The effect was dose-dependent and required the specific stereoisomer of this compound (this compound-T, the inactive isomer, showed no effect) [4].
    • The optimal pretreatment time of 6 hours coincided with a peak in the mitotic index in the tumor tissue, suggesting that the drug sensitizes cells in a specific phase of the cell cycle to radiation [4].
    • The synergistic effect was maintained in a fractionated radiation schedule (8 fractions of 2 Gy each), indicating potential for clinical relevance [4].

Conclusions and Modern Context

This compound represents an early example of a microtubule inhibitor studied for its radiosensitizing properties. The key differentiator suggested in the literature is its potential binding to an alternative site within the colchicine domain, as research has shown that the colchicine binding domain contains several interaction zones, and drugs like this compound and triclabendazole may bind differently than classical agents like colchicine itself [1].

The field has since evolved significantly, with research now focusing on:

  • Overcoming limitations: Modern drug discovery efforts aim to develop agents with better blood-brain barrier penetration, reduced neurotoxicity, and ability to overcome multidrug resistance [2] [8].
  • Novel targets and combinations: Identification of new binding sites and exploration of combination therapies, such as with HDAC inhibitors or p38-MK2 pathway inhibitors, are active areas of research [2] [6].
  • Advanced screening techniques: Modern studies use virtual screening of large compound libraries to identify novel tubulin inhibitors with new chemical scaffolds, as demonstrated by the recent discovery of a potent colchicine-site inhibitor [8].

References

validating tubulozole effects using transmission electron microscopy

Author: Smolecule Technical Support Team. Date: February 2026

Protocol for TEM Validation of Microtubule-Targeting Compounds

Despite the lack of direct data on tubulozole, its described mechanism as a microtubule inhibitor [1] allows for a proposed experimental framework based on established methods for studying similar compounds. The validation would center on comparing ultrastructural changes in treated cells versus untreated controls.

Table 1: Key Experimental Design Parameters for TEM Validation

Parameter Description Application in this compound Study
Cell/Model System Cultured cell lines (e.g., cancer cells), tissue samples. Use cell lines relevant to the cancer type this compound targets.
Dosage & Duration Varying concentrations (IC50, lethal, sub-lethal) and exposure times (e.g., 5-24 hours) [2]. Treat cells with this compound and a control (e.g., DMSO) for a set duration.
Sample Preparation Chemical fixation (e.g., glutaraldehyde), dehydration, resin embedding, ultrathin sectioning (50-100 nm) [3]. Process control and treated cells identically to preserve ultrastructure.
TEM Imaging & Analysis High-resolution imaging, often using aberration-corrected TEM to reduce beam damage [4]. Image both groups at high magnification to visualize microtubules and organelles.

The experimental workflow for this validation would follow a standard path, as illustrated below:

G Start Start Experiment Prep Cell Culture & Treatment • Plate cells • Treat with this compound vs. Control Start->Prep Fix Chemical Fixation • Use glutaraldehyde • Stabilize cellular structure Prep->Fix Proc Sample Processing • Dehydration • Resin Embedding • Ultrathin Sectioning Fix->Proc TEM TEM Imaging • Image at high resolution • Focus on cytoskeleton Proc->TEM Analyze Image Analysis • Compare microtubule density • Assess organelle integrity TEM->Analyze End Data Interpretation Analyze->End

How to Interpret TEM Results for this compound

When analyzing the TEM images, you would look for specific ultrastructural changes indicative of microtubule disruption.

Table 2: Expected TEM Findings with Microtubule Inhibition

Cellular Component Normal Morphology (Control) Expected Alteration with this compound
Microtubules Long, filamentous structures in cytoplasm. Loss of clear filaments; disorganized, fragmented, or absent networks.
Mitotic Spindles Ordered, bipolar structures during cell division. Disorganized, multipolar, or collapsed spindles; arrested mitotic cells.
Nuclear Membrane Intact, well-defined double membrane. Possible membrane blebbing or irregularities.
Organelle Positioning Even distribution of organelles (e.g., ER, Golgi). Collapse of organelles to the perinuclear region due to loss of structural support.
General Cytoplasm Homogeneous, organized matrix. Disorganized, electron-dense areas; possible vacuolization.

Suggestions for Finding Specific Data

Since direct data on this compound is not available in the current search, you may need to:

  • Consult Specialized Databases: Search in-depth scientific databases like PubMed, Scopus, or Web of Science using specific keywords such as "this compound TEM," "microtubule inhibitor electron microscopy," or the chemical name of the compound.
  • Review Historical Literature: this compound may be referenced in older, foundational papers on microtubule biology. A focus on literature from the 1980s-1990s might be productive.
  • Explore Related Compounds: Studying the extensive TEM data available for other, more widely researched microtubule inhibitors (e.g., colchicine, vinca alkaloids, taxanes) can provide a strong foundational understanding of the expected morphological changes [1].

References

tubulozole mechanism comparison with benzimidazole anthelmintics

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Benzimidazole Anthelmintics

Benzimidazoles primarily exert their effects by binding to β-tubulin, thereby disrupting microtubule dynamics. The following diagram illustrates this core mechanism and its cellular consequences.

G Benzimidazole Benzimidazole Binds to \nColchicine Site\non β-Tubulin Binds to Colchicine Site on β-Tubulin Benzimidazole->Binds to \nColchicine Site\non β-Tubulin  High-affinity  Interaction TubulinPolymerization Inhibition of Tubulin Polymerization MicrotubuleDisruption Microtubule Disruption TubulinPolymerization->MicrotubuleDisruption  Leads to CellularEffects MicrotubuleDisruption->CellularEffects CellDeath Cell Death (Parasite) CellularEffects->CellDeath Impaired: - Nutrient Transport - Cell Division - Motility Mitotic Arrest Mitotic Arrest CellularEffects->Mitotic Arrest Triggers BetaTubulin β-Tubulin Subunit Binds to \nColchicine Site\non β-Tubulin->TubulinPolymerization  Inhibits Binds to \nColchicine Site\non β-Tubulin->BetaTubulin  Target Mitotic Arrest->CellDeath

This mechanism is supported by key experimental findings:

  • Selectivity for Parasitic Tubulin: A foundational study showed that oxfendazole and thiabendazole strongly inhibited tubulin polymerization in the nematode Ascaridia galli but had virtually no effect on mammalian tubulin, explaining the selective toxicity of these drugs [1].
  • Interaction with Monomeric Tubulin: Research on the benzimidazole fungicide carbendazim demonstrated that it effectively inhibits the in vitro polymerization of recombinant Fusarium graminearum tubulin but cannot destabilize already polymerized microtubules [2]. This confirms that the primary action is preventing microtubule assembly rather than breaking down existing structures.

Experimental Data on Benzimidazole Potency

The antitumor potential of benzimidazoles is a key area of investigation for drug repurposing. The table below summarizes cytotoxicity data (IC₅₀ values) for selected benzimidazoles against various human cancer cell lines.

Table 1: Antiproliferative Activity of Benzimidazoles on Cancer Cell Lines [3]

Compound Pancreatic Cancer (AsPC-1) IC₅₀ (μM) Paraganglioma (PTJ64i) IC₅₀ (μM) Colorectal Cancer (HT-29) IC₅₀ (μM)
Flubendazole 0.23 0.14 0.01
Parbendazole 0.58 0.04 0.01
Oxibendazole 1.45 1.79 0.01
Mebendazole 0.08 0.01 0.08
Albendazole 0.19 0.05 0.28
Fenbendazole 3.26 0.10 0.02

Table 2: Effects on Tubulin Polymerization Kinetics In Vitro* [4] *This table shows how benzimidazole hydrazone derivatives modulate the polymerization of purified porcine tubulin. Nocodazole, a known tubulin polymerization inhibitor, is used as a reference.

Compound Lag Time (s) Initial Polymerization Rate (a.u.s⁻¹ × 10⁻⁶)
Spontaneous Polymerization - 75.3
Paclitaxel (Stabilizer) 151 167
Nocodazole (Inhibitor) 935 52
Derivative 1a 1390 8.77
Derivative 1b 1461 13.4
Derivative 1c 1190 4.9
Derivative 1i 988 20.6

Key Experimental Protocols

To ensure reproducibility, here are the core methodologies used in the cited studies:

  • *In Vitro* Tubulin Polymerization Assay [4]:

    • Tubulin Source: Purified porcine brain tubulin.
    • Procedure: Tubulin is mixed with GTP and the test compound in a polymerization buffer.
    • Measurement: Polymerization is monitored spectrophotometrically by measuring the increase in turbidity (absorbance at 340 nm) over time (e.g., 90 minutes) at 37°C.
    • Data Analysis: Key parameters are Lag Time (duration of nucleation phase) and Initial Rate of Polymerization (slope of the exponential growth phase). Inhibitors elongate the lag time and reduce the initial rate.
  • Cell Viability/Cytotoxicity Assay (MTT Assay) [3]:

    • Cell Lines: Use relevant cancer cell lines (e.g., MCF-7 for breast cancer, AsPC-1 for pancreatic cancer).
    • Procedure: Cells are incubated with a range of drug concentrations for a set period (e.g., 72 hours). MTT reagent is added, which is metabolized by viable cells to a purple formazan product.
    • Measurement: The formazan product is solubilized, and its absorbance is measured. The signal is directly proportional to the number of viable cells.
    • Data Analysis: IC₅₀ (the concentration that reduces cell viability by 50%) is calculated from dose-response curves.

Research Implications and Future Directions

The data reveals that the benzimidazole scaffold is highly versatile. Minor structural modifications can significantly alter its potency and selectivity, making it a promising candidate for developing new tubulin-targeting agents [5] [6] [7]. Research continues to explore novel benzimidazole derivatives, including those incorporating piperazine skeletons or pyrimidine pharmacophores, to enhance potency and overcome limitations like poor solubility [6] [7].

How to Proceed with the Tubulozole Comparison

The absence of information on this compound in the current search results presents a limitation for a direct comparison. To build a complete guide, I suggest you:

  • Verify the compound name: Ensure "this compound" is the correct and standard nomenclature. It's possible it may be known by a different chemical or trade name.
  • Explore specialized databases: Search for "this compound" in dedicated chemical and pharmacological databases like PubChem, ChEMBL, or the original patent literature.

References

Author: Smolecule Technical Support Team. Date: February 2026

Tubulozole's Mechanism of Action & Cross-Resistance

The table below summarizes key experimental findings on how this compound functions and its relationship with other compounds, particularly the anthelmintic drug triclabendazole.

Aspect Experimental Findings Experimental Model
Primary Mechanism Induces G2/M cell cycle arrest through formation of microtubule polymerization; mediated by ERK1/2 and Chk1 kinase activation [1]. Human colon cancer cells (COLO 205) [1].
Comparison with Triclabendazole This compound and triclabendazole share the same target molecule; triclabendazole-resistant flukes are also cross-resistant to this compound [2]. Triclabendazole-susceptible and resistant Fasciola hepatica (liver fluke) [2].
Effect of Inhibition When Chk1 is inhibited (via SiRNA), this compound treatment leads to apoptosis instead of G2/M arrest [1]. Human colon cancer cells (COLO 205) [1].

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies used in the key experiments.

  • Mechanism in Human Cancer Cells [1]

    • Cell Culture: Human colon cancer cells (COLO 205) and normal human colon epithelial (CRL) cells were used.
    • Treatment: Cells were treated with 10 µM this compound for 3 hours.
    • Inhibition Studies: To probe the pathway, researchers used the ERK1/2 specific inhibitor PD98059 and performed Chk1 kinase inhibition via SiRNA transfection.
    • Analysis: Effects were monitored through phosphorylation assays (Cdc25C, Bad, ERK1/2), tubulin immunoreactivity, and analysis of cell cycle arrest and apoptosis.
  • Comparison in Parasitic Flukes [2]

    • Sample Preparation: Fasciola hepatica flukes from triclabendazole-susceptible and triclabendazole-resistant isolates were treated in vitro with this compound-C at 1x10⁻⁶ M.
    • Microscopy: Changes in tegumental morphology and tubulin distribution were monitored using scanning electron microscopy (SEM) and transmission electron microscopy (TEM).
    • Immunostaining: Tubulin immunocytochemistry was performed to monitor changes in tubulin within the tegumental syncytium following drug treatment.

This compound-Induced Signaling Pathway

The diagram below illustrates the signaling pathway through which this compound induces G2/M cell cycle arrest, based on experiments in COLO 205 cells [1].

TUBU This compound ERK ERK1/2 Activation TUBU->ERK Apoptosis Apoptosis TUBU->Apoptosis Chk1 Chk1 Activation ERK->Chk1 Cdc25C Cdc25C Phosphorylation (Ser-216) Chk1->Cdc25C Binding 14-3-3β Binding & Nuclear Sequestration Cdc25C->Binding Arrest G2/M Phase Cell Cycle Arrest Binding->Arrest SiRNA Chk1 SiRNA Inhibition SiRNA->Chk1 SiRNA->Apoptosis

References

confirming tubulozole biological targets in model systems

Author: Smolecule Technical Support Team. Date: February 2026

Confirmed Biological Target of Tubulozole

The primary biological target of this compound in model systems is β-tubulin, a component of microtubules. The key evidence comes from competitive binding studies in the trematode Fasciola hepatica (liver fluke), a model helminth system [1].

Feature Description
Molecular Target β-tubulin protein [1]
Binding Site Alternative/extended site within the colchicine binding domain [1]
Model System Fasciola hepatica (Liver fluke) [1]
Key Experimental Evidence Competitive binding studies showing triclabendazole binds an alternative site, averting classical benzimidazole resistance [1]

Proposed Mechanism and Experimental Evidence

This compound is described as a "colchicine site ligand." The binding mechanism is inferred from studies on benzimidazole anthelmintics and resistance patterns in parasites [1].

  • Binding Hypothesis: this compound binds to an alternative or extended site within the colchicine binding domain of β-tubulin, which is distinct from the classic site occupied by colchicine or benzimidazoles [1].
  • Evidence from Resistance: The β-tubulin in Fasciola hepatica has alterations in its colchicine binding site, making it refractory to classical benzimidazoles. This compound-C (likely a specific form or isomer of this compound) was used in competitive binding experiments, which proposed that the anthelmintic triclabendazole binds at this alternative site, a finding that extends to this compound's mechanism [1].

β-tubulin Binding Domain and Ligand Interaction

The diagram below illustrates the colchicine binding domain of β-tubulin and the hypothesized binding location of this compound relative to other ligands, based on the described interaction zones [1].

TubulinBindingDomain cluster_zones Interaction Zones β-Tubulin\nColchicine\nBinding Domain β-Tubulin Colchicine Binding Domain Zone1 Zone 1 (Classical Site) β-Tubulin\nColchicine\nBinding Domain->Zone1 Zone2 Zone 2 (Extended Site) β-Tubulin\nColchicine\nBinding Domain->Zone2 Zone3 Zone 3 (Deep Pocket) β-Tubulin\nColchicine\nBinding Domain->Zone3 Lig1 Colchicine Lig1->Zone1 Lig2 Benzimidazoles Lig2->Zone1 Lig3 This compound Lig3->Zone2 Lig4 Triclabendazole Lig4->Zone2

Research Recommendations and Data Gaps

The information on this compound comes from a single, foundational study. For a complete and current comparison, I suggest:

  • Consult Specialized Databases: Search for "this compound" and "this compound-C" in dedicated scientific databases like PubMed, Google Scholar, and Scopus to find original research articles.
  • Investigate Related Compounds: The field has largely moved to studying newer benzimidazoles (like triclabendazole) and other classes of β-tubulin inhibitors. Research on these compounds may provide indirect insights.
  • Review Recent Literature on Colchicine Domain: Focus on recent reviews or primary articles concerning the "colchicine binding domain" of β-tubulin, which often discuss various ligands and their distinct binding modes.

References

Available Research on Tubulozole and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The search results contained several studies on microtubule inhibitors, but they do not provide a direct, multi-compound toxicity comparison. The most relevant findings are summarized below:

Compound / Analog Biological Model Key Findings / Mechanism Reference / Source
Tubulozole-C Triclabendazole-susceptible/resistant Fasciola hepatica (liver fluke) Acts as a microtubule inhibitor; causes severe tegument disruption in susceptible flukes. [1] [2] Robinson et al. (2003)
New Structural Analogs of this compound (2a, 2b) GL15 (human glioblastoma) & PC12 (rat neuronal-like) cell lines Induce apoptosis, increase intracellular Ca²⁺, cause cytoskeletal F-actin disorganization. [3] Arch Pharm (Weinheim) (2000)
Novel Thiazole-based Tubulin Inhibitors (e.g., 10a) In vitro tubulin polymerization assay; cancer cell lines Designed as tubulin polymerization inhibitors; show potent antiproliferative activity and activate apoptotic caspases. [4] Front. Chem. (2025)

Experimental Methodologies in Available Studies

The methodologies from the identified papers can serve as a reference for the types of experiments used in this field:

  • Morphological and Protein Localization Analysis: The study on this compound-C used scanning and transmission electron microscopy to monitor changes in the tegumental structure of liver flukes. Changes in tubulin distribution were assessed using tubulin immunocytochemistry. [1] [2]
  • Apoptosis and Cytoskeletal Assays: Research on this compound analogs (2a, 2b) involved evaluating cell viability and investigating the mechanism of cell death. This included analyzing modifications in intracellular calcium concentration ([Ca²⁺]i) and assessing damage to the cytoskeleton, specifically F-actin filaments. [3]
  • Comprehensive Drug Discovery Workflow: The 2025 study on thiazole-based derivatives outlines a modern workflow: 1) Design and synthesis of novel compounds; 2) In vitro tubulin polymerization inhibition assays; 3) Antiproliferative assays against a panel of cancer cell lines; 4) Analysis of apoptotic markers (caspases 3, 9, Bax, Bcl2); 5) Molecular docking studies to predict binding interactions at the colchicine site on tubulin. [4]

Mechanism of Microtubule Inhibition

The following diagram illustrates the general mechanism by which this compound analogs and related tubulin-binding compounds are believed to exert their effects, based on the described research.

tubulin_pathway TubulinAnalog Tubulin Inhibitor (e.g., this compound Analog) MicrotubuleFormation Inhibition of Microtubule Polymerization TubulinAnalog->MicrotubuleFormation MitoticDisruption Mitotic Spindle Disruption MicrotubuleFormation->MitoticDisruption OtherEffects Other Cellular Effects (e.g., Cytoskeletal Disorganization, Ca²⁺ Release) MicrotubuleFormation->OtherEffects CellCycleArrest Cell Cycle Arrest (G2/M Phase) MitoticDisruption->CellCycleArrest Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis

Mechanism of Action for Tubulin-Targeting Compounds

References

tubulozole experimental results replication and verification

Author: Smolecule Technical Support Team. Date: February 2026

Original Experimental Findings on Tubulozole-C

The table below summarizes the key results from the original 2003 study on the effect of this compound-C on Fasciola hepatica (Liver Fluke) [1].

Experimental Aspect Triclabendazole-Susceptible Flukes Triclabendazole-Resistant Flukes
Tegumental Disruption Severe disruption observed Minor disruption only
Tubulin Immunoreactivity Diminished within the tegumental syncytium No significant alteration in pattern
Interpretation This compound-C is effective Flukes are cross-resistant to this compound-C

Original Experimental Protocol

The methodology from the original 2003 study is detailed below, which would serve as the foundation for any replication attempt [1].

  • 1. Drug Treatment: Adult flukes from both triclabendazole-susceptible and triclabendazole-resistant isolates were treated in vitro with this compound-C at a concentration of (1 × 10^{-6}) M.
  • 2. Morphological Analysis: Changes in the tegumental (outer surface) morphology of the flukes were monitored using:
    • Scanning Electron Microscopy (SEM)
    • Transmission Electron Microscopy (TEM)
  • 3. Tubulin Distribution Analysis: The distribution of tubulin within the tegument was monitored using tubulin immunocytochemistry.

Mechanism of Action and Cross-Resistance

The following diagram illustrates the proposed mechanism of action and the experimental workflow used to investigate it.

G cluster_original Original Study (2003) TubulozoleC This compound-C Tubulin Tubulin (Target) TubulozoleC->Tubulin Susceptible Susceptible Flukes TubulozoleC->Susceptible Resistant Resistant Flukes TubulozoleC->Resistant Microtubules Microtubule Network Tubulin->Microtubules Inhibits TegumentDisruption Tegumental Disruption Microtubules->TegumentDisruption Disruption of FlukeDeath Parasite Death TegumentDisruption->FlukeDeath Resistance Cross-Resistance SEM SEM/TEM Analysis Susceptible->SEM Immuno Immunocytochemistry Susceptible->Immuno Resistant->Resistance Resistant->SEM Resistant->Immuno

A Guide for Replication in Modern Research

The lack of recent verification studies presents a clear opportunity for further research. Here is a framework for how a replication study could be designed today, incorporating modern standards [2] [3].

  • 1. Direct vs. Conceptual Replication: A direct replication would follow the 2003 protocol as closely as possible to verify the original findings. A conceptual replication could use updated techniques (e.g., confocal microscopy, genomic sequencing) to further explore the mechanism of action and resistance.
  • 2. Key Replication Principles:
    • Proximity and Uncertainty: Assess success by whether new results fall within the expected range of variation of the original results, not just by achieving statistical significance [2].
    • Full Method Transparency: Publish a detailed pre-registered protocol, including all analytical steps, to allow for true direct replication [3].
    • Data Sharing: Make all raw data openly available to enable re-analysis and further investigation [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

507.0786328 Da

Monoisotopic Mass

507.0786328 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5K88I4GN0U

MeSH Pharmacological Classification

Antineoplastic Agents

Wikipedia

Tubulozole

Dates

Last modified: 04-14-2024
1: Servely JL, Geuens GM, Martel P, Houdebine LM, de Brabander M. Effect of tubulozole, a new synthetic microtubule inhibitor, on the induction of casein gene expression by prolactin. Biol Cell. 1987;59(2):121-7. PubMed PMID: 2957009.
2: Geuens GM, Nuydens RM, Willebrords RE, Van de Veire RM, Goossens F, Dragonetti CH, Mareel MM, De Brabander MJ. Effects of tubulozole on the microtubule system of cells in culture and in vivo. Cancer Res. 1985 Feb;45(2):733-42. PubMed PMID: 3967244.
3: Fong D. Effect of the anti-microtubule compound tubulozole on Leishmania protozoan parasites in vitro. FEMS Microbiol Lett. 1993 Feb 15;107(1):95-9. PubMed PMID: 8468004.
4: Distelmans W, Van Ginckel R, Vanherck W, Willebrords R, De Brabander M, Wouters L, Van den Winkel P, De Backer G. Interaction between the microtubule inhibitor tubulozole and gamma-irradiation in murine tumors in vivo. Int J Radiat Oncol Biol Phys. 1989 Jan;16(1):177-82. PubMed PMID: 2912940.
5: Robinson MW, Trudgett A, Hoey EM, Fairweather I. The effect of the microtubule inhibitor tubulozole-C on the tegument of triclabendazole-susceptible and triclabendazole-resistant Fasciola hepatica. Parasitol Res. 2003 Sep;91(2):117-29. Epub 2003 Aug 9. PubMed PMID: 12910417.
6: Distelmans W, Van Ginckel R, Vanherck W, Willebrords R, De Brabander M, Wouters L, Heeres J. Influence of the synthetic microtubule inhibitor erbulozole (P.I.N.N.) (R 55 104), a new tubulozole congener, and gamma irradiation on murine tumors in vivo. Eur J Cancer Clin Oncol. 1989 Oct;25(10):1499-504. PubMed PMID: 2591442.
7: Adelman MR. Effects of tubulozole on the amoeboflagellate transformation in Physarum polycephalum. Cell Biol Int Rep. 1992 Nov;16(11):1055-60. PubMed PMID: 1490278.
8: De Brabander M, Geuens G, Nuydens R, Willebrords R, Moeremans M, Van Ginckel R, Distelmans W, Dragonetti C, Mareel M. Tubulozole: a new stereoselective microtubule inhibitor. Ann N Y Acad Sci. 1986;466:757-66. PubMed PMID: 3460448.
9: Stitt AW, Fairweather I. Fasciola hepatica: the effect of the microtubule inhibitors colchicine and tubulozole-C on the ultrastructure of the adult fluke. Parasitology. 1993 Sep;107 ( Pt 3):297-309. PubMed PMID: 8233593.
10: Castellano S, Mariggiò MA, Guarnieri S, Stefancich G, Pietrangelo T. New structural analogues of Tubulozole induce apoptosis, [Ca2+]i modifications and cytoskeletal disorganization in glial (GL15) and neuronal-like (PC12) cell lines. Arch Pharm (Weinheim). 2000 Nov;333(11):373-80. PubMed PMID: 11129979.
11: Stracke ML, Soroush M, Liotta LA, Schiffmann E. Cytoskeletal agents inhibit motility and adherence of human tumor cells. Kidney Int. 1993 Jan;43(1):151-7. PubMed PMID: 8094471.
12: Chou YH, Ho YS, Wu CC, Chai CY, Chen SC, Lee CH, Tsai PS, Wu CH. Tubulozole-induced G2/M cell cycle arrest in human colon cancer cells through formation of microtubule polymerization mediated by ERK1/2 and Chk1 kinase activation. Food Chem Toxicol. 2007 Aug;45(8):1356-67. Epub 2007 Jan 24. PubMed PMID: 17329004.
13: Distelmans W, Van Ginckel R, Vanherck W, De Brabander M. The Kidney Invasion Test: an assay allowing macroscopic quantification of malignant invasion in vivo. Comparison between the microtubule inhibitor tubulozole and the podophyllotoxin congener etoposide (VP-16-213). Invasion Metastasis. 1985;5(3):170-84. PubMed PMID: 3997412.
14: Bell A, Wernli B, Franklin RM. Effects of microtubule inhibitors on protein synthesis in Plasmodium falciparum. Parasitol Res. 1993;79(2):146-52. PubMed PMID: 8475033.
15: Dieckmann-Schuppert A, Franklin RM. Mode of action of tubulozoles against Plasmodium falciparum in vitro. Antimicrob Agents Chemother. 1990 Aug;34(8):1529-34. PubMed PMID: 2221861; PubMed Central PMCID: PMC171867.
16: de Priester W, Bakker A, Lamers G. Capping of Con A receptors and actin distribution are influenced by disruption of microtubules in Dictyostelium discoideum. Eur J Cell Biol. 1990 Feb;51(1):23-32. PubMed PMID: 2184037.
17: Van Ginckel R, Vanherck W, Willebrords R, Distelmans W, De Brabander M. The kidney invasion test: its application to the Lewis lung carcinoma system. Anticancer Res. 1986 Jul-Aug;6(4):705-8. PubMed PMID: 3752948.
18: Molnar J, Tarodi B, Galfi M, Matkovics B, Motohashi N. In vitro antiproliferative effects of tricyclic psychopharmaceutical agents and synergism with some resistance modifiers. Anticancer Res. 1992 Jan-Feb;12(1):273-80. PubMed PMID: 1567177.
19: Dieckmann-Schuppert A, Franklin RM. Compounds binding to cytoskeletal proteins are active against Plasmodium falciparum in vitro. Cell Biol Int Rep. 1989 May;13(5):411-8. PubMed PMID: 2670249.
20: Stitt AW, Fairweather I, Mackender RO. The effect of triclabendazole ("Fasinex") on protein synthesis by the liver fluke, Fasciola hepatica. Int J Parasitol. 1995 Apr;25(4):421-9. PubMed PMID: 7635617.

Explore Compound Types